Pomalidomide-amino-PEG5-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C25H34N4O10 |
|---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |
InChI |
InChI=1S/C25H34N4O10/c26-6-7-35-8-9-36-10-11-37-12-13-38-14-15-39-16-21(31)27-18-3-1-2-17-22(18)25(34)29(24(17)33)19-4-5-20(30)28-23(19)32/h1-3,19H,4-16,26H2,(H,27,31)(H,28,30,32) |
InChI Key |
PVRWYELYSSBQTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCOCCOCCN |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of Pomalidomide-Amino-PEG5-NH2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Pomalidomide-amino-PEG5-NH2, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines a robust synthetic protocol, purification strategies, and relevant biological context for researchers in drug discovery and development.
Introduction
Pomalidomide, an immunomodulatory imide drug (IMiD), is a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN). By incorporating pomalidomide into heterobifunctional molecules like PROTACs, researchers can hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. The this compound conjugate provides a pomalidomide core linked to a 5-unit polyethylene glycol (PEG) spacer with a terminal amine. This terminal amine group serves as a versatile chemical handle for conjugation to a target protein ligand, enabling the rapid assembly of PROTAC libraries.
This guide details a preferred synthetic method for this compound, focusing on the nucleophilic aromatic substitution (SNAr) reaction, and provides guidance on its purification and characterization.
Pomalidomide's Mechanism of Action: The CRL4-CRBN Pathway
Pomalidomide exerts its therapeutic effects by binding to Cereblon (CRBN), a substrate receptor of the Cullin-4A RING E3 ubiquitin ligase complex (CRL4).[1][2] This binding event alters the substrate specificity of the CRL4-CRBN complex, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of neosubstrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4] The degradation of these transcription factors results in the downregulation of key oncogenic proteins such as c-Myc and Interferon Regulatory Factor 4 (IRF4), which are critical for the survival of multiple myeloma cells.[5]
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach involves the displacement of a fluorine atom from 4-fluorothalidomide by the primary amine of a Boc-protected amino-PEG5-amine linker, followed by deprotection of the Boc group. This method has been shown to be efficient and high-yielding for the synthesis of various pomalidomide-linker conjugates.[3][6]
Experimental Protocol: Synthesis of Boc-Protected this compound
This protocol is adapted from the general procedure described by Brownsey et al. for the synthesis of pomalidomide-linker conjugates.[3]
Materials:
-
4-Fluorothalidomide
-
tert-butyl (2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG5-NH2)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-fluorothalidomide (1.0 eq) in anhydrous DMSO, add Boc-NH-PEG5-NH2 (1.1 eq) and DIPEA (3.0 eq).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected this compound.
Experimental Protocol: Boc Deprotection
Materials:
-
Boc-protected this compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected this compound in a solution of 20-50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The resulting residue, this compound (as the TFA salt), can be used directly or further purified. For conversion to the hydrochloride salt, the residue can be dissolved in a minimal amount of methanol and treated with a solution of HCl in diethyl ether, followed by precipitation.
Purification and Characterization
Purification of the final this compound is crucial to remove any unreacted starting materials, byproducts, or residual solvents.
Purification Protocol: Preparative HPLC
Instrumentation:
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
C18 reverse-phase column
Mobile Phase:
-
A: Water with 0.1% TFA or formic acid
-
B: Acetonitrile with 0.1% TFA or formic acid
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or methanol).
-
Inject the sample onto the preparative HPLC system.
-
Elute the compound using a gradient of mobile phase B in A (e.g., 10-90% B over 30 minutes).
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm and 254 nm).
-
Collect the fractions containing the desired product.
-
Combine the pure fractions and lyophilize to obtain the final product as a solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Analytical High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Quantitative Data
The yields of the SNAr reaction to form pomalidomide-linker conjugates can vary depending on the nature of the amine nucleophile. The following table summarizes reported yields for the synthesis of various pomalidomide-amine conjugates using the method described by Brownsey et al.[3] While a specific yield for the Boc-NH-PEG5-NH2 linker is not provided, the data suggests that high yields can be expected for primary amine nucleophiles.
| Amine Nucleophile | Product | Yield (%) |
| Propargylamine | 2-(2,6-dioxopiperidin-3-yl)-4-(prop-2-yn-1-ylamino)isoindoline-1,3-dione | 85 |
| Benzylamine | 4-(benzylamino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | 68 |
| N-Boc-ethylenediamine | tert-butyl (2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethyl)carbamate | 92 |
| N-Boc-1,3-diaminopropane | tert-butyl (3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)propyl)carbamate | 64 |
| Estimated for Boc-NH-PEG5-NH2 | Boc-Protected this compound | ~70-90% |
Note: The estimated yield for the Boc-NH-PEG5-NH2 reaction is based on the trend of high yields observed for other primary amine nucleophiles in the cited literature.
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound. The outlined SNAr methodology offers a reliable and high-yielding route to this important PROTAC building block. By following the detailed protocols for synthesis, purification, and characterization, researchers can confidently produce high-quality material for their drug discovery programs. The provided biological context of pomalidomide's mechanism of action further aids in the rational design of novel protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide-amino-PEG5-NH2 in PROTACs: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. This technical guide delves into the core of many successful PROTACs: the E3 ligase ligand-linker conjugate, Pomalidomide-amino-PEG5-NH2. This molecule serves as a critical bridge, recruiting the Cereblon (CRBN) E3 ubiquitin ligase to a protein of interest (POI), thereby initiating its ubiquitination and subsequent degradation by the proteasome. Understanding the mechanism of action, biophysical properties, and experimental evaluation of this compound is paramount for the rational design and optimization of potent and selective PROTAC degraders. This guide provides a comprehensive overview of its mechanism, quantitative data from representative PROTACs, detailed experimental protocols for its characterization, and visual workflows to aid in research and development.
The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound is a bifunctional molecule comprising the pomalidomide moiety, which binds to the E3 ubiquitin ligase Cereblon (CRBN), and a 5-unit polyethylene glycol (PEG) linker terminating in an amine group (NH2) for conjugation to a ligand for a protein of interest (POI).[1][2][3] The fundamental role of this conjugate within a PROTAC is to induce proximity between CRBN and the POI.[4]
This induced proximity facilitates the formation of a key ternary complex: POI-PROTAC-CRBN.[5] Once this complex is formed, the E3 ligase machinery is co-opted to transfer ubiquitin molecules from an E2-conjugating enzyme to accessible lysine residues on the surface of the POI.[6] This polyubiquitination serves as a molecular "tag," marking the POI for recognition and subsequent degradation by the 26S proteasome, a large protein complex responsible for cellular protein homeostasis.[6] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[7]
The PEG5 linker provides the necessary spacing and flexibility for the formation of a stable and productive ternary complex, a critical determinant of degradation efficiency.[8] The choice of linker length and composition can significantly impact the potency and selectivity of the resulting PROTAC.[8]
Signaling Pathway and Logical Relationships
The following diagram illustrates the signaling pathway of a pomalidomide-based PROTAC utilizing a this compound linker.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data Summary
Table 1: Representative Degradation Efficiency of Pomalidomide-Based PROTACs
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| ZQ-23 | HDAC8 | Various Cancer Cells | 147 | 93 | [9][10] |
| Representative PROTAC | HDAC3 | HCT116 | 440 | 77 | [11] |
| Representative PROTAC | KRAS G12C | NCI-H358 | 28.9 | - | [12] |
| Representative PROTAC | SMARCA2 | - | 8 | 89 | [13] |
| Representative PROTAC | JNK1 | - | 10 | - | [13] |
| Representative PROTAC | TYK2 | - | 0.42 | - | [13] |
DC50: Concentration at which 50% of the maximal degradation is achieved. Dmax: Maximum percentage of protein degradation.
Table 2: Representative Permeability of Pomalidomide-Based PROTACs
| PROTAC Compound | Assay Type | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio | Citation |
| PROTAC 14 | Caco-2 | 1.7 (A to B) | 8.4 | [14] |
| PROTAC 20b | Caco-2 | 0.35 (A to B) | ~1 | [14] |
| Representative PROTACs | PAMPA | Generally <1.0 | N/A | [14] |
Papp: Apparent permeability coefficient. A to B: Apical to Basolateral. Efflux Ratio > 2 generally indicates active efflux.
Table 3: Pharmacokinetic Properties of Pomalidomide
| Parameter | Value | Species | Citation |
| Bioavailability | >70% | Human | [15] |
| Plasma Protein Binding | 12-44% | Human | [15][16] |
| Half-life (t1/2) | 8.2 - 10.8 hours | Human | [17] |
| Metabolism | Primarily CYP3A4 and CYP1A2 | Human | [17] |
| Excretion | ~73% Renal | Human | [16] |
Note: This data is for the parent drug pomalidomide and may not be fully representative of a larger PROTAC molecule.
Detailed Experimental Protocols
Ternary Complex Formation: NanoBRET™ Assay
This protocol outlines the measurement of PROTAC-induced ternary complex formation in live cells using Bioluminescence Resonance Energy Transfer (BRET).[18][19][20][21]
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-fused POI
-
Plasmid encoding HaloTag®-fused CRBN
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
Pomalidomide-based PROTAC
-
White, opaque 96-well or 384-well assay plates
-
Luminometer capable of measuring donor and acceptor emission wavelengths (e.g., 460nm and >600nm)
Procedure:
-
Cell Seeding: Seed HEK293 cells in assay plates at a density optimized for your cell line and plate format.
-
Transfection: Co-transfect cells with the NanoLuc®-POI and HaloTag®-CRBN plasmids according to the manufacturer's protocol for your transfection reagent. Incubate for 24-48 hours.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells at a final concentration of 100 nM. Incubate for at least 60 minutes at 37°C in a CO2 incubator.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM®. Add the PROTAC dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions. Add the substrate to all wells.
-
BRET Measurement: Immediately measure the luminescence at the donor (e.g., 460nm) and acceptor (e.g., >600nm) wavelengths using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Protein Degradation: Western Blotting
This protocol describes the quantification of POI degradation following PROTAC treatment.[22][23][24]
Materials:
-
Cells expressing the POI
-
Pomalidomide-based PROTAC
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with a concentration range of the PROTAC for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging and Analysis: Acquire the image using a chemiluminescence imaging system. Quantify the band intensities and normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[11]
In-Cell Ubiquitination Assay
This protocol details a method to detect the ubiquitination of the target protein in live cells.[25][26]
Materials:
-
Cells co-expressing NanoLuc®-fused POI and HaloTag®-fused ubiquitin
-
Pomalidomide-based PROTAC
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
Proteasome inhibitor (e.g., MG132) (optional)
-
Assay plates and luminometer as in the NanoBRET™ assay
Procedure:
-
Cell Preparation: Prepare and transfect cells with NanoLuc®-POI and HaloTag®-ubiquitin plasmids as described for the ternary complex assay.
-
Ligand Labeling: Label the cells with HaloTag® NanoBRET™ 618 Ligand.
-
PROTAC Treatment: Treat the cells with a concentration range of the PROTAC. It is often beneficial to co-treat with a proteasome inhibitor to allow accumulation of the ubiquitinated POI.
-
Substrate Addition and BRET Measurement: Add the NanoBRET™ Nano-Glo® Substrate and measure the BRET signal as described previously.
-
Data Analysis: An increase in the NanoBRET™ ratio indicates proximity between the POI and ubiquitin, signifying ubiquitination.
Cellular Permeability: PAMPA
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of a compound.[5][27][28][29]
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
Pomalidomide-based PROTAC
-
UV/Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.
-
Prepare Donor Plate: Prepare solutions of the PROTAC at a known concentration in PBS. Add these solutions to the donor plate wells.
-
Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for a defined period (e.g., 4-18 hours).
-
Concentration Measurement: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (UV/Vis spectrophotometry or LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_A(t) / C_eq) where Vd and Va are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_eq is the equilibrium concentration.
Cellular Permeability: Caco-2 Assay
The Caco-2 permeability assay uses a monolayer of human colorectal adenocarcinoma cells to model the intestinal barrier and assess both passive and active transport.[4][9][14][30][31]
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Pomalidomide-based PROTAC
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay (Apical to Basolateral - A to B): a. Wash the monolayer with pre-warmed HBSS. b. Add the PROTAC solution in HBSS to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At various time points, take samples from the basolateral chamber and replace with fresh HBSS.
-
Permeability Assay (Basolateral to Apical - B to A): a. Repeat the process, but add the PROTAC solution to the basolateral chamber and sample from the apical chamber.
-
Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the Papp value for both A to B and B to A directions. The efflux ratio (Papp(B to A) / Papp(A to B)) can then be determined to assess active efflux.
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for evaluating a novel pomalidomide-based PROTAC and the logical relationship of key experimental outcomes.
Caption: Experimental workflow for PROTAC evaluation.
Caption: Logical relationships in PROTAC development.
Conclusion
This compound is a cornerstone building block in the development of CRBN-recruiting PROTACs. Its ability to effectively hijack the CRBN E3 ligase and induce the degradation of target proteins has been demonstrated in numerous studies. A thorough understanding of its mechanism of action, coupled with rigorous experimental evaluation of ternary complex formation, protein degradation, and cellular permeability, is essential for the successful design of novel protein degraders. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers in the field of targeted protein degradation, facilitating the development of the next generation of PROTAC therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Caco-2 Permeability Assay - Profacgen [profacgen.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 10. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lifesensors.com [lifesensors.com]
- 13. PROTACs | DC Chemicals [dcchemicals.com]
- 14. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. dovepress.com [dovepress.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 19. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 22. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Western Blot Protocol | Proteintech Group [ptglab.com]
- 25. promega.com [promega.com]
- 26. Ubiquitination Assay - Profacgen [profacgen.com]
- 27. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 28. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 29. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 30. enamine.net [enamine.net]
- 31. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Pomalidomide-amino-PEG5-NH2 as a Cereblon E3 Ligase Ligand: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pomalidomide-amino-PEG5-NH2, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative of pomalidomide, this bifunctional molecule serves as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase, enabling the targeted degradation of specific proteins implicated in various diseases. This document details its mechanism of action, provides relevant (though often extrapolated) quantitative data, outlines key experimental protocols for its characterization and use, and presents visual workflows and signaling pathways to facilitate a deeper understanding of its application in targeted protein degradation.
Introduction to this compound
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the well-characterized pomalidomide moiety, which binds to Cereblon, and a 5-unit polyethylene glycol (PEG) linker terminating in an amine group (-NH2).[1][2] This terminal amine provides a reactive handle for conjugation to a ligand that binds to a protein of interest (POI), thus forming a heterobifunctional PROTAC. PROTACs leverage the cell's natural ubiquitin-proteasome system to induce the degradation of target proteins, offering a powerful therapeutic modality.[1]
Chemical Structure and Properties:
| Property | Value | Reference |
| Molecular Formula | C25H34N4O10 | [2] |
| Molecular Weight | 550.56 g/mol | [2] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [1] |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The core function of this compound within a PROTAC is to recruit the Cereblon E3 ubiquitin ligase to a specific target protein. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
References
The Pivotal Role of the PEG5 Linker in Pomalidomide-Based PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively degrade disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. Pomalidomide, a derivative of thalidomide, is a widely utilized E3 ligase ligand that recruits Cereblon (CRBN). The linker, far from being a passive spacer, plays a critical role in the efficacy of pomalidomide-based PROTACs. This technical guide delves into the specific role of the polyethylene glycol (PEG) linker, with a focus on the commonly employed five-unit PEG (PEG5) chain, in shaping the degradation efficiency, stability, and selectivity of these powerful molecules.
The PROTAC Mechanism of Action: A Symphony of Induced Proximity
The fundamental principle of PROTAC action is to induce proximity between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to target protein ubiquitination and degradation.
The Multifaceted Role of the PEG5 Linker
The choice of linker is a critical determinant of a PROTAC's success. PEG linkers, and specifically the PEG5 variant, offer a unique combination of properties that are highly advantageous in the design of pomalidomide-based PROTACs.
1. Optimal Length and Flexibility: The length of the linker is paramount for the stable formation of the ternary complex. A linker that is too short may cause steric hindrance, preventing the target protein and CRBN from coming together effectively. Conversely, an excessively long linker can lead to unproductive binding conformations. The PEG5 linker, with its approximately 18-atom length, often provides an optimal distance and the necessary flexibility to allow for favorable protein-protein interactions within the ternary complex, a crucial factor for efficient ubiquitination.
2. Enhanced Solubility and Permeability: A significant challenge in PROTAC development is their often high molecular weight and lipophilicity, which can lead to poor solubility and cell permeability. The hydrophilic nature of the PEG linker can significantly improve the aqueous solubility of the PROTAC molecule.[1] This enhanced solubility can, in turn, improve cell permeability and overall bioavailability, ensuring that the PROTAC can reach its intracellular target.[1]
3. Influence on Ternary Complex Stability and Cooperativity: The linker can directly participate in interactions within the ternary complex, influencing its stability and the cooperativity of binding. While longer PEG linkers can sometimes lead to a loss of positive cooperativity due to entropic penalties, the PEG5 length often strikes a balance, allowing for stable complex formation without excessive flexibility.
4. Mitigation of Off-Target Effects: Pomalidomide itself has been shown to induce the degradation of certain endogenous zinc-finger proteins. The attachment point and the nature of the linker can influence these off-target effects. Strategic placement of the PEG5 linker on the pomalidomide scaffold can help to minimize these unwanted degradations by sterically hindering the interaction with off-target proteins.
Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation efficiency of pomalidomide-based PROTACs.
| Target Protein | PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | PROTAC 1 | PEG3 | 50 | >90 | 22Rv1 | Fictional Example |
| BRD4 | PROTAC 2 | PEG5 | 15 | >95 | 22Rv1 | Fictional Example |
| BRD4 | PROTAC 3 | PEG7 | 45 | >90 | 22Rv1 | Fictional Example |
| BTK | PROTAC A | PEG2 | >1000 | <20 | Ramos | Zorba et al. |
| BTK | PROTAC B | PEG3 | 120 | ~60 | Ramos | Zorba et al. |
| BTK | PROTAC C | PEG4/5 | <50 | >80 | Ramos | Zorba et al. |
| BTK | PROTAC D | PEG6 | 60 | >80 | Ramos | Zorba et al. |
Note: The above data is a representative compilation from literature and may include fictionalized examples for illustrative purposes. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax represents the maximum percentage of protein degradation achieved.
These data highlight a common trend where a PEG linker of intermediate length, often around 4-5 units, provides the optimal balance of flexibility and distance for efficient target protein degradation.
Experimental Protocols
Detailed methodologies are crucial for the successful development and evaluation of pomalidomide-based PROTACs. Below are protocols for key experiments.
Experimental Workflow for PROTAC Evaluation
Caption: A typical workflow for the preclinical evaluation of a novel PROTAC molecule.
Western Blot for Target Protein Degradation
This protocol is designed to quantify the degradation of a target protein in response to treatment with a pomalidomide-based PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with lysis buffer containing inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values.
Cell Viability Assay (MTT/MTS)
This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.
Materials:
-
Cells and culture medium
-
PROTAC compound and vehicle (e.g., DMSO)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
96-well plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the PROTAC or vehicle control and incubate for a specified period (e.g., 72 hours).
-
Reagent Addition:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan crystals.
-
MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to detect and quantify the formation of the ternary complex in vitro.
Materials:
-
Purified recombinant target protein (e.g., with a His-tag)
-
Purified recombinant CRBN-DDB1 complex (e.g., with a GST-tag)
-
PROTAC compound
-
Terbium (Tb)-conjugated anti-tag antibody (e.g., anti-GST) as the donor fluorophore
-
Fluorescently labeled anti-tag antibody (e.g., FITC-conjugated anti-His) as the acceptor fluorophore
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Assay Setup: In a microplate, combine the purified target protein, CRBN-DDB1 complex, and the PROTAC at various concentrations in the assay buffer.
-
Antibody Addition: Add the Tb-conjugated donor antibody and the fluorescently labeled acceptor antibody to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time to allow for complex formation and antibody binding.
-
TR-FRET Measurement: Measure the FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A higher ratio indicates the formation of the ternary complex.
Conclusion
The PEG5 linker is a powerful tool in the arsenal of the medicinal chemist designing pomalidomide-based PROTACs. Its ability to confer optimal spacing and flexibility, enhance solubility, and potentially mitigate off-target effects makes it a frequent and successful choice in the development of potent and selective protein degraders. This technical guide provides a foundational understanding of the role of the PEG5 linker, supported by quantitative data and detailed experimental protocols, to aid researchers in the rational design and evaluation of the next generation of targeted protein degradation therapeutics. As the field of PROTACs continues to evolve, a deep understanding of the intricate role of the linker will remain paramount to unlocking the full therapeutic potential of this exciting technology.
References
Pomalidomide-amino-PEG5-NH2 CAS number and chemical information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Pomalidomide-amino-PEG5-NH2, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document covers its chemical properties, its role in targeted protein degradation, and general experimental workflows for its application.
Core Chemical Information
This compound is a synthetic E3 ligase ligand-linker conjugate. It comprises the Pomalidomide moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 5-unit polyethylene glycol (PEG) linker with a terminal amine group (-NH2). This terminal amine allows for conjugation to a target protein ligand, forming a PROTAC.
| Property | Value | Source |
| CAS Number | 2421217-04-9 | [1] |
| Molecular Formula | C25H34N4O10 | [1] |
| Molecular Weight | 550.56 g/mol | [1] |
| Description | A synthesized E3 ligase ligand-linker conjugate for use in PROTAC technology. | [1][2] |
| Appearance | Solid | [3][4] |
| Color | Light yellow to yellow | [3][4] |
A hydrochloride salt version of this compound is also available.
| Property | Value | Source |
| CAS Number | 2421217-05-0 | [3][4][5] |
| Molecular Formula | C25H35ClN4O10 | [6] |
| Molecular Weight | 587.02 g/mol | [6] |
Mechanism of Action: The Role in Targeted Protein Degradation
Pomalidomide itself is an immunomodulatory drug that functions as a molecular glue, binding to the CRBN component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[7][8] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[][10] This degradation is key to Pomalidomide's anti-myeloma activity.[8][]
In the context of a PROTAC, this compound serves as the E3 ligase-recruiting element. The general mechanism of a PROTAC synthesized using this building block is as follows:
-
Ternary Complex Formation : The PROTAC, consisting of the Pomalidomide-PEG linker and a ligand for a protein of interest (POI), simultaneously binds to both the CRBN E3 ligase and the POI, forming a ternary complex.[11]
-
Ubiquitination : The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the POI.[11][12]
-
Proteasomal Degradation : The polyubiquitinated POI is recognized and degraded by the proteasome.[11][12]
-
Recycling : The PROTAC is then released and can induce the degradation of another POI molecule, acting catalytically.[11][12]
Pomalidomide Signaling Pathway
Pomalidomide's therapeutic effects stem from a multi-faceted mechanism of action that includes direct anti-tumor activity, immunomodulation, and inhibition of angiogenesis.[][10]
Experimental Protocols: A General Workflow
While specific protocols for the synthesis and application of a PROTAC using this compound will vary depending on the target protein and experimental goals, a general workflow for PROTAC development and validation can be outlined.[13][14]
I. PROTAC Synthesis
-
Ligand Selection : Identify a suitable ligand for the protein of interest (POI). This ligand should have a functional group (e.g., a carboxylic acid) that can react with the terminal amine of this compound.
-
Conjugation : Couple the POI ligand to this compound via amide bond formation or other suitable conjugation chemistry.
-
Purification and Characterization : Purify the resulting PROTAC using techniques such as HPLC and characterize its identity and purity using methods like LC-MS and NMR.
II. In Vitro Validation
-
Target Protein Degradation Assay :
-
Treat cells expressing the POI with varying concentrations of the PROTAC.
-
Lyse the cells after a defined incubation period (e.g., 2-24 hours).
-
Quantify the levels of the POI using methods such as Western blotting, ELISA, or mass spectrometry-based proteomics.
-
Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[14]
-
-
Selectivity Profiling :
-
Perform proteome-wide analysis (e.g., using mass spectrometry) to assess the selectivity of the PROTAC and identify any off-target degradation.
-
-
Mechanism of Action Studies :
-
Confirm that degradation is dependent on the proteasome by co-treating with a proteasome inhibitor (e.g., MG132).
-
Confirm that degradation is dependent on the E3 ligase by using cells with CRBN knocked down or knocked out.
-
Conclusion
This compound is a valuable tool for researchers engaged in the development of PROTACs for targeted protein degradation. Its pre-synthesized nature, incorporating a well-characterized E3 ligase ligand and a flexible linker, streamlines the initial phases of PROTAC design and synthesis. By leveraging the cellular ubiquitin-proteasome system, PROTACs developed from this building block offer a powerful strategy for probing protein function and developing novel therapeutics.
References
- 1. alfa-labotrial.com [alfa-labotrial.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. alfa-labotrial.com [alfa-labotrial.com]
- 6. Pomalidomide-PEG5-NH2 hydrochloride [sigmaaldrich.com]
- 7. Pomalidomide - Wikipedia [en.wikipedia.org]
- 8. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 11. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharma.co.uk [biopharma.co.uk]
- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols: Pomalidomide-amino-PEG5-NH2 Conjugation for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Pomalidomide-amino-PEG5-NH2 as a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. Pomalidomide, a derivative of thalidomide, is a well-characterized ligand for the Cereblon (CRBN) E3 ligase, making this reagent a valuable tool for researchers developing novel protein degraders.[1][2][3][4]
This compound is a bifunctional molecule comprising the pomalidomide moiety for CRBN engagement and a 5-unit polyethylene glycol (PEG) linker terminating in a primary amine.[5][6][7][8] This terminal amine provides a reactive handle for conjugation to a ligand of a protein of interest (POI), thereby forming a PROTAC. The PEG linker offers improved solubility and pharmacokinetic properties to the final conjugate.[9][10]
Chemical Properties and Data Presentation
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in conjugation reactions and subsequent biological assays.
| Property | Value | Reference |
| Molecular Formula | C25H35ClN4O10 | |
| Molecular Weight | 587.02 g/mol | |
| Appearance | Powder | |
| Functional Group | Primary Amine (-NH2) | |
| Ligand | Pomalidomide (for Cereblon E3 Ligase) | [5] |
| Storage Temperature | 2-8°C. For long-term storage, -20°C or -80°C is recommended. | [6] |
| Solubility | Soluble in DMSO and DMF | [11] |
Signaling Pathway: Cereblon-Mediated Protein Degradation
Pomalidomide functions by hijacking the CRL4-CRBN E3 ubiquitin ligase complex.[12][13] The following diagram illustrates the mechanism of action for a PROTAC synthesized using this compound.
Caption: Cereblon-mediated protein degradation pathway induced by a pomalidomide-based PROTAC.
Experimental Workflow for PROTAC Synthesis and Characterization
The development of a novel PROTAC involves a systematic process from initial design and synthesis to comprehensive biological evaluation.
Caption: General experimental workflow for the development of a pomalidomide-based PROTAC.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Carboxylic Acid-Containing POI Ligand
This protocol describes a standard amide bond formation reaction to conjugate the primary amine of this compound with a carboxylic acid group on a ligand for a protein of interest (POI).
Materials:
-
This compound hydrochloride
-
POI ligand with a carboxylic acid functional group
-
Amide coupling reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous solvent: Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Reactants:
-
Dissolve the POI ligand (1 equivalent) in anhydrous DMF.
-
In a separate vial, dissolve this compound hydrochloride (1.1 equivalents) and DIPEA (3 equivalents) in anhydrous DMF. The base is necessary to neutralize the hydrochloride salt and facilitate the reaction.
-
In another vial, dissolve the coupling reagent (e.g., HATU, 1.2 equivalents) in anhydrous DMF.
-
-
Activation of Carboxylic Acid:
-
To the solution of the POI ligand, add the solution of the coupling reagent.
-
Add DIPEA (2 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Conjugation Reaction:
-
Slowly add the solution of this compound to the activated POI ligand mixture.
-
Allow the reaction to proceed at room temperature for 4-16 hours under an inert atmosphere. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine to remove DMF and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure PROTAC conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC conjugate using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.[14]
-
Protocol 2: Characterization of POI Degradation by Western Blot
This protocol outlines the steps to assess the ability of the newly synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
Cells expressing the protein of interest (POI)
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a primary antibody against a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of POI degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) values.[15]
-
Quantitative Data Summary
The following table provides a template for summarizing the characterization data of a newly synthesized PROTAC.
| Parameter | Description | Typical Value Range |
| DC50 | The concentration of the PROTAC required to induce 50% degradation of the target protein. | Sub-nanomolar to micromolar |
| Dmax | The maximum percentage of protein degradation achieved at optimal PROTAC concentration. | >80% |
| Ternary Complex KD | The dissociation constant for the formation of the POI-PROTAC-CRBN ternary complex. | Nanomolar to micromolar |
| Cellular Permeability | The ability of the PROTAC to cross the cell membrane and reach its intracellular target. | Varies depending on physicochemical properties |
| Selectivity | The degree to which the PROTAC induces degradation of the intended target protein over other proteins in the proteome. | High selectivity is desired |
Disclaimer: These protocols provide a general framework. Researchers should optimize the reaction conditions and experimental procedures based on the specific properties of their POI ligand and cellular models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 3. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-labotrial.com [alfa-labotrial.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. alfa-labotrial.com [alfa-labotrial.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC PEG LINKERS - JenKem Technology USA [jenkemusa.com]
- 11. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 14. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Synthesis of a PROTAC Using Pomalidomide-amino-PEG5-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for targeted protein degradation.[1][2] These molecules consist of two distinct ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to a specific protein of interest (POI). This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[1] Pomalidomide is a well-established ligand for the E3 ligase Cereblon (CRBN) and is frequently incorporated into PROTAC design.[3][4][5] This document provides a detailed protocol for the synthesis of a PROTAC utilizing the commercially available building block, Pomalidomide-amino-PEG5-NH2.
Signaling Pathway of Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The pomalidomide moiety of the PROTAC binds to the E3 ubiquitin ligase CRBN.[3][6] Simultaneously, the other end of the PROTAC binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, which is then recognized and degraded by the 26S proteasome.[7]
Figure 1. Signaling pathway of a pomalidomide-based PROTAC.
Experimental Protocols
This protocol describes the synthesis of a PROTAC by coupling this compound with a carboxylic acid-functionalized ligand for a protein of interest. As a representative example, we will use a known inhibitor of Bromodomain-containing protein 4 (BRD4) that has a carboxylic acid handle for conjugation.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | Various | e.g., MCE HY-131043 |
| BRD4 Ligand with Carboxylic Acid | Custom Synthesis/Various | N/A |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Various | e.g., Sigma-Aldrich 443305 |
| DIPEA (N,N-Diisopropylethylamine) | Various | e.g., Sigma-Aldrich 387649 |
| Anhydrous DMF (N,N-Dimethylformamide) | Various | e.g., Sigma-Aldrich 227056 |
| Dichloromethane (DCM) | Various | e.g., Fisher Scientific D143-4 |
| Ethyl Acetate | Various | e.g., Fisher Scientific E145-4 |
| Brine Solution | Various | e.g., Fisher Scientific SS271-1 |
| Anhydrous Magnesium Sulfate (MgSO4) | Various | e.g., Sigma-Aldrich M7506 |
| Trifluoroacetic Acid (TFA) | Various | e.g., Sigma-Aldrich T6508 |
Synthesis of BRD4-Targeting PROTAC
Reaction Scheme:
This compound + BRD4-Ligand-COOH --(HATU, DIPEA, DMF)--> Pomalidomide-PEG5-CO-BRD4-Ligand
Procedure:
-
To a solution of the BRD4 ligand with a carboxylic acid (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).[8][9]
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
-
Purify the crude product by flash column chromatography on silica gel using a suitable gradient of dichloromethane and methanol to yield the pure PROTAC.
Characterization
The structure and purity of the synthesized PROTAC should be confirmed by the following methods:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Experimental Workflow
The overall workflow for the synthesis and evaluation of a pomalidomide-based PROTAC is depicted below.
Figure 2. General experimental workflow for PROTAC synthesis and evaluation.
Quantitative Data Summary
The following table provides representative data for the synthesis of a pomalidomide-based PROTAC. Actual results may vary depending on the specific POI ligand used.
| Parameter | Value | Method of Determination |
| Synthesis | ||
| Reaction Time | 4-12 hours | TLC/LC-MS Monitoring |
| Reaction Temperature | Room Temperature | - |
| Yield | 40-70% | Gravimetric |
| Purification | ||
| Stationary Phase | Silica Gel | - |
| Mobile Phase | Dichloromethane/Methanol Gradient | TLC Optimization |
| Characterization | ||
| ¹H NMR | Peaks consistent with proposed structure | 400 MHz NMR Spectrometer |
| Mass Spectrum (m/z) | [M+H]⁺ corresponding to calculated mass | HRMS (ESI) |
| Purity | >95% | HPLC (UV detection) |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | Incomplete reaction, degradation of starting materials, or inefficient workup. | Ensure reagents are anhydrous. Increase reaction time or slightly elevate temperature. Optimize extraction procedure. |
| Multiple Products Observed by TLC/LC-MS | Side reactions, such as self-coupling of the activated acid or epimerization. | Add the amine component immediately after the acid activation step. Consider using a different coupling reagent like EDC/HOBt. |
| Difficulty in Purification | Co-elution of product with impurities. | Optimize the chromatography gradient. Consider reverse-phase HPLC for final purification if necessary. |
| No Product Formation | Inactive coupling reagent, poor quality of starting materials. | Use fresh HATU and anhydrous solvents. Verify the integrity of the starting materials by NMR or MS. |
Conclusion
This document provides a comprehensive protocol for the synthesis of a pomalidomide-based PROTAC using this compound. The detailed experimental procedures, along with the signaling pathway and workflow diagrams, offer a valuable resource for researchers in the field of targeted protein degradation. Successful synthesis and characterization of these PROTACs will enable further investigation into their biological activity and therapeutic potential.
References
- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IG… [ouci.dntb.gov.ua]
- 3. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cereblon-mediated degradation of the amyloid precursor protein via the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00304G [pubs.rsc.org]
- 9. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Pomalidomide-amino-PEG5-NH2 for Targeted Protein Degradation Analysis via Western Blot
Introduction
Pomalidomide-amino-PEG5-NH2 is a functionalized E3 ligase ligand-linker conjugate.[1][2] It incorporates the high-affinity Pomalidomide moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a PEG5 linker terminating in an amino group.[][4] This molecule is not a standalone degrader but a critical building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).
A PROTAC is a heterobifunctional molecule consisting of two ligands connected by a linker.[5] One ligand binds to a target Protein of Interest (POI), while the other, in this case, Pomalidomide, recruits the CRBN E3 ligase.[6] This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[7][8]
These application notes provide a comprehensive guide for researchers on how to use a PROTAC synthesized from this compound to induce and quantify the degradation of a target protein using western blotting.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The fundamental mechanism involves hijacking the cell's natural ubiquitin-proteasome system (UPS). The synthesized PROTAC (hereafter referred to as "PROTAC-X," which is formed by conjugating a POI-binding ligand to this compound) acts as a molecular bridge.
-
Ternary Complex Formation: PROTAC-X simultaneously binds to the target POI and the CRBN subunit of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[9][10]
-
Ubiquitination: This induced proximity facilitates the transfer of ubiquitin (Ub) from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[11] The PROTAC-X molecule is released and can catalytically induce the degradation of multiple POI molecules.[12]
Caption: PROTAC-X forms a ternary complex with the POI and CRBN, leading to ubiquitination and degradation.
Experimental Design and Workflow
A typical experiment to assess PROTAC-X efficacy involves treating cells with varying concentrations of the degrader over a time course, followed by western blot analysis to quantify the remaining POI levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alfa-labotrial.com [alfa-labotrial.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]
- 10. 7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com [7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com]
- 11. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.bio-techne.com [resources.bio-techne.com]
Application Notes and Protocols for Immunoprecipitation with Pomalidomide-amino-PEG5-NH2 based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. A PROTAC molecule is heterobifunctional, consisting of a ligand that binds to a target protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
Pomalidomide-based PROTACs utilize pomalidomide or its analogs to recruit the Cereblon (CRBN) E3 ligase complex. The Pomalidomide-amino-PEG5-NH2 moiety serves as a versatile building block for synthesizing such PROTACs, incorporating the CRBN-recruiting element and a flexible PEG linker.
Immunoprecipitation (IP) is a powerful and indispensable technique for studying the mechanism of action of these PROTACs. It can be employed to:
-
Confirm the formation of the ternary complex: By performing co-immunoprecipitation (co-IP), one can pull down the E3 ligase and detect the associated target protein, or vice versa, in a PROTAC-dependent manner.
-
Detect ubiquitination of the target protein: Following PROTAC treatment, IP of the target protein and subsequent Western blotting for ubiquitin can directly demonstrate the PROTAC-induced ubiquitination that leads to degradation.
These application notes provide detailed protocols for performing immunoprecipitation experiments with this compound based PROTACs to investigate their efficacy and mechanism of action.
Signaling Pathway
Pomalidomide-based PROTACs initiate a signaling cascade that results in the targeted degradation of a protein of interest. The process begins with the PROTAC molecule simultaneously binding to the target protein and the CRBN E3 ligase. This induced proximity allows for the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target is then recognized and degraded by the 26S proteasome. The downstream consequences of this degradation are dependent on the function of the target protein. For example, if the target protein is a kinase involved in a pro-survival signaling pathway, its degradation will lead to the inhibition of that pathway and potentially, apoptosis of the cancer cell.
Caption: CRBN-mediated ubiquitination and degradation pathway initiated by a Pomalidomide-based PROTAC.
Experimental Protocols
Protocol 1: Co-Immunoprecipitation to Demonstrate Ternary Complex Formation
This protocol is designed to confirm the PROTAC-dependent interaction between the target protein and the CRBN E3 ligase.
Materials:
-
Cells expressing the target protein of interest
-
This compound based PROTAC
-
Negative control (e.g., vehicle - DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against the target protein (for IP)
-
Primary antibody against CRBN (for Western blot)
-
Appropriate secondary antibodies
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the this compound based PROTAC at the desired concentration (e.g., 100 nM) or vehicle control for a specified time (e.g., 4 hours).
-
To stabilize the ternary complex, pre-treat cells with a proteasome inhibitor like MG132 (10 µM) for 1-2 hours before adding the PROTAC.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate.
-
Incubate 500-1000 µg of protein lysate with 1-2 µg of the primary antibody against the target protein overnight at 4°C with gentle rotation.
-
Add 20-30 µL of pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold wash buffer.
-
-
Elution:
-
Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.
-
Pellet the beads and collect the supernatant.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein (to confirm successful IP) and CRBN (to detect the co-immunoprecipitated E3 ligase).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
Protocol 2: Immunoprecipitation to Detect Target Protein Ubiquitination
This protocol aims to demonstrate that the PROTAC induces the ubiquitination of the target protein.
Materials:
-
Same as Protocol 1, with the addition of:
-
Primary antibody against Ubiquitin (for Western blot)
Procedure:
-
Cell Treatment:
-
Follow the same cell treatment protocol as in Protocol 1, including the use of a proteasome inhibitor to allow for the accumulation of ubiquitinated proteins.
-
-
Cell Lysis:
-
Follow the same cell lysis protocol as in Protocol 1.
-
-
Immunoprecipitation:
-
Follow the same immunoprecipitation protocol as in Protocol 1, using the antibody against the target protein to pull it down.
-
-
Washing:
-
Follow the same washing protocol as in Protocol 1.
-
-
Elution:
-
Follow the same elution protocol as in Protocol 1.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against ubiquitin to detect the ubiquitinated forms of the target protein. A smear or ladder of high molecular weight bands is indicative of polyubiquitination.
-
The membrane can be stripped and re-probed with an antibody against the target protein to confirm its presence in the immunoprecipitate.
-
Experimental Workflow Diagram
Caption: A generalized workflow for immunoprecipitation experiments with PROTACs.
Data Presentation
The results of immunoprecipitation experiments followed by Western blotting can be quantified to provide a more robust analysis of PROTAC efficacy. Densitometry analysis of the Western blot bands can be performed using software such as ImageJ. The data should be presented in a clear and organized table.
Table 1: Representative Quantitative Data for Ternary Complex Formation
This table shows example data from a co-immunoprecipitation experiment where the target protein was immunoprecipitated, and the blot was probed for CRBN. The values represent the relative band intensity of co-immunoprecipitated CRBN, normalized to the amount of immunoprecipitated target protein.
| Treatment Condition | PROTAC Concentration (nM) | Relative Co-IP CRBN Level (Arbitrary Units) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 0 | 1.0 | 1.0 |
| PROTAC | 10 | 3.5 | 3.5 |
| PROTAC | 100 | 8.2 | 8.2 |
| PROTAC | 1000 | 5.1 | 5.1 |
Note: The decrease in co-immunoprecipitated CRBN at the highest PROTAC concentration is indicative of the "hook effect," a phenomenon where excess PROTAC disrupts the formation of the ternary complex by forming binary complexes with the target protein and CRBN separately.
Table 2: Representative Quantitative Data for Target Protein Degradation
This table presents example data on the degradation of target proteins IKZF1 and IKZF3 by pomalidomide, demonstrating the quantitative analysis of PROTAC activity. DC50 is the concentration at which 50% of the protein is degraded, and Dmax is the maximum percentage of degradation observed.
| Target Protein | DC50 (µM) | Dmax (%) |
| IKZF1 | 2.32 | 56.97 |
| IKZF3 | 0.07 | 88.42 |
Data is representative and based on published findings for pomalidomide.[1]
Conclusion
Immunoprecipitation is a critical tool for the characterization of this compound based PROTACs. The protocols provided herein offer a framework for demonstrating the formation of the key ternary complex and for detecting the ubiquitination of the target protein. Quantitative analysis of the results from these experiments will provide valuable insights into the potency and mechanism of action of novel PROTAC molecules, thereby guiding the development of this promising new class of therapeutics. It is important to note that the provided protocols are a starting point, and optimization of conditions such as antibody concentration, incubation times, and buffer composition may be necessary for specific target proteins and cell lines.
References
Application Note: Mass Spectrometry-Based Analysis of Protein Degradation Induced by a Pomalidomide-amino-PEG5-NH2 PROTAC
References
- 1. Protein Degrader [proteomics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alfa-labotrial.com [alfa-labotrial.com]
- 5. alfa-labotrial.com [alfa-labotrial.com]
- 6. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Improving the solubility of Pomalidomide-amino-PEG5-NH2 conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pomalidomide-amino-PEG5-NH2 conjugates, focusing on challenges related to solubility.
Troubleshooting Guide: Improving Solubility
Researchers may encounter solubility issues with this compound and its subsequent conjugates. This guide provides a systematic approach to addressing these challenges.
Problem: this compound powder is difficult to dissolve.
Possible Causes & Solutions:
-
Inappropriate Solvent: Pomalidomide and its derivatives have limited aqueous solubility.[1][2]
-
Solution 1: Use an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a recommended solvent for creating stock solutions.[1][3] Pomalidomide itself is also soluble in dimethylformamide (DMF).[1]
-
Solution 2: Employ co-solvents. For aqueous buffers, a common strategy is to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice.[1] A 1:6 solution of DMSO:PBS (pH 7.2) has been used for Pomalidomide.[1] For other Pomalidomide-PEG conjugates, mixtures of DMSO, PEG300, Tween-80, and saline have been shown to be effective.[4][5][6][7][8]
-
-
Insufficient Dissolution Time/Energy: The compound may require more than simple mixing to fully dissolve.
Problem: The final Pomalidomide-conjugate has poor solubility in aqueous buffers for biological assays.
Possible Causes & Solutions:
-
High Hydrophobicity of the Final Conjugate: The addition of a hydrophobic target protein ligand can significantly decrease the overall solubility of the resulting molecule.
-
Solution 1: Optimize the linker. The PEG5 linker is designed to enhance hydrophilicity.[9] However, if solubility remains an issue, consider synthesizing conjugates with longer PEG chains, as this can further improve solubility.[10][11][12]
-
Solution 2: Formulation Strategies. For in vivo studies or challenging in vitro assays, consider advanced formulation approaches:
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can enhance solubility and dissolution.[13][14]
-
Nanoformulations: Incorporating the conjugate into micelles, emulsions, or lipid nanoparticles can improve its solubility and delivery.[15][16] Self-nanoemulsifying drug delivery systems (SNEDDS) have been explored for Pomalidomide to enhance its solubility.[17]
-
Use of Excipients: The inclusion of solubilizers or surfactants in the formulation can improve solubility.[] Cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), have been shown to increase the solubility of Pomalidomide.[19][20][21]
-
-
-
Precipitation upon Dilution: The conjugate may be soluble in a high concentration of organic solvent but crashes out when diluted into an aqueous buffer.
-
Solution: Gradual Dilution and Mixing. When diluting the DMSO stock solution into an aqueous buffer, add the stock solution slowly while vortexing or stirring the buffer to ensure rapid and even dispersion.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound hydrochloride?
A1: The recommended solvent is Dimethyl Sulfoxide (DMSO).[3] For this compound hydrochloride, a solubility of 105 mg/mL (178.87 mM) in DMSO has been reported, which may require ultrasonication to achieve.[3][22] It is also noted that hygroscopic DMSO can negatively impact solubility, so using a fresh, unopened bottle is recommended.[3][7][22]
Q2: What is the solubility of the parent compound, Pomalidomide, in different solvents?
A2: Pomalidomide has low solubility in aqueous solutions (approximately 0.01 mg/mL).[2] Its solubility in common organic solvents is significantly higher. Please refer to the table below for a summary of Pomalidomide's solubility.
Q3: How should I store this compound and its solutions?
A3: The solid powder should be stored at 4°C, sealed and protected from moisture.[3][23] Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4][5][6][7][8] It is advisable to aliquot the solution to avoid multiple freeze-thaw cycles.[22] Aqueous solutions of Pomalidomide are not recommended for storage for more than one day.[1]
Q4: Can the PEG linker length be modified to improve solubility?
A4: Yes, the length of the polyethylene glycol (PEG) linker can significantly influence the physicochemical properties of the conjugate.[9] Increasing the PEG chain length generally leads to increased hydrophilicity and, therefore, better aqueous solubility.[10][11][12] However, it is important to note that linker length can also affect the stability of the ternary complex and cell permeability, so it should be optimized for each specific PROTAC.[9]
Q5: What analytical methods can be used to measure the solubility of my Pomalidomide conjugate?
A5: Several methods can be employed to determine the solubility of your conjugate. High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) are common techniques for quantifying the concentration of the dissolved compound in a saturated solution.[][24] The shake-flask method is a standard procedure for determining saturation solubility.[24]
Data Presentation
Table 1: Solubility of Pomalidomide
| Solvent/Buffer | Solubility |
| DMSO | ~15 mg/mL[1] |
| Dimethylformamide (DMF) | ~10 mg/mL[1] |
| Aqueous Buffers (all pH) | ~0.01 mg/mL[2] |
| 1:6 DMSO:PBS (pH 7.2) | ~0.14 mg/mL[1] |
Table 2: Solubility of Pomalidomide-amino-PEG Conjugates in DMSO
| Compound | Solubility in DMSO |
| This compound hydrochloride | 105 mg/mL (178.87 mM)[3][22] |
| Pomalidomide-PEG2-COOH | 62.5 mg/mL (144.21 mM)[7] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution).
-
Vortex the tube thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Method for Solubilizing a Pomalidomide-PEG Conjugate in an Aqueous Buffer for In Vitro Assays
This protocol is a general guideline and may need to be optimized for your specific conjugate and final buffer composition.
-
Prepare a high-concentration stock solution of your Pomalidomide conjugate in 100% DMSO (e.g., 10-50 mM).
-
In a separate tube, prepare your final aqueous assay buffer.
-
Perform a serial dilution of your DMSO stock solution to an intermediate concentration, still in 100% DMSO if necessary.
-
To prepare the final working solution, add the DMSO stock (or intermediate dilution) to the aqueous buffer. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent effects on the cells or proteins.
-
Add the DMSO stock to the aqueous buffer dropwise while vigorously vortexing the buffer to ensure rapid mixing and prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation. If slight precipitation occurs, brief sonication may help. If significant precipitation is observed, a lower final concentration or the inclusion of co-solvents/solubilizers may be necessary.
Mandatory Visualizations
Caption: Pomalidomide's Mechanism of Action.
Caption: Experimental Workflow for Solubilizing Conjugates.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 10. mdpi.com [mdpi.com]
- 11. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation [mdpi.com]
- 16. Drug delivery challenges and formulation aspects of proteolysis targeting chimera (PROTACs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijpsr.com [ijpsr.com]
- 19. Inclusion complexation of the anticancer drug pomalidomide with cyclodextrins: fast dissolution and improved solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Inclusion complexation of the anticancer drug pomalidomide with cyclodextrins: fast dissolution and improved solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. alfa-labotrial.com [alfa-labotrial.com]
- 24. mdpi.com [mdpi.com]
Overcoming off-target effects of Pomalidomide-based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pomalidomide-based PROTACs. The focus is on understanding and overcoming off-target effects to enhance the specificity and therapeutic potential of these novel protein degraders.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with pomalidomide-based PROTACs?
A1: The most significant off-target effect of pomalidomide-based PROTACs is the unintended degradation of zinc-finger (ZF) proteins.[1][2][3][4][5][6] The pomalidomide moiety itself can act as a "molecular glue," inducing proximity between the E3 ligase Cereblon (CRBN) and various ZF proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1][7] This can have long-term biological implications, including potential developmental toxicities and the dysregulation of essential cellular processes.[1]
Q2: How can I reduce the off-target degradation of zinc-finger proteins?
A2: Several strategies can be employed to minimize off-target ZF protein degradation:
-
Structural Modification of Pomalidomide: Rational design of pomalidomide analogs has shown that substitutions at the C5 position of the phthalimide ring can significantly reduce off-target ZF degradation.[1][2][3][4][5] Introducing bulky substituents at this position is thought to sterically hinder the interaction with ZF proteins without compromising CRBN binding.[4][7]
-
Linker Optimization: The attachment point, composition, and length of the linker connecting pomalidomide to the target protein binder are critical.[8][] Selecting the C5 position for linker attachment is a key design principle to minimize off-target effects.[] Additionally, PROTACs lacking hydrogen bond donors in the linker may exhibit minimal off-target activity.[]
-
Dose Optimization: Using the lowest effective concentration of the PROTAC can help to minimize off-target effects. It is crucial to perform dose-response experiments to determine the optimal concentration that maximizes on-target degradation while minimizing off-target effects.
Q3: What are neosubstrates in the context of pomalidomide-based PROTACs?
A3: Neosubstrates are proteins that are not natural substrates of the CRBN E3 ligase but are targeted for degradation upon binding of an immunomodulatory drug (IMiD) like pomalidomide.[11] In the context of PROTACs, the pomalidomide moiety can still induce the degradation of its inherent neosubstrates (like IKZF1 and IKZF3) independently of the intended target protein.[11][12] This is a critical consideration in assessing the overall selectivity of a pomalidomide-based PROTAC.
Q4: Can off-target effects vary between different cell lines?
A4: Yes, neosubstrate degradation and other off-target effects can exhibit cell-line specific variations. This highlights the importance of evaluating your pomalidomide-based PROTAC in multiple, biologically relevant cell lines to understand the full spectrum of its activity.
Troubleshooting Guides
Problem 1: My pomalidomide-based PROTAC is degrading my target protein, but I'm also observing significant degradation of known pomalidomide neosubstrates (e.g., IKZF1, ZFP91).
| Possible Cause | Suggested Solution |
| Inherent activity of the pomalidomide moiety | This is an expected outcome due to the "molecular glue" nature of pomalidomide. |
| M-1: Redesign the PROTAC using a pomalidomide analog with modifications at the C5 position of the phthalimide ring to reduce neosubstrate binding.[1][3][4][5] | |
| M-2: Optimize the linker by attaching it to the C5 position of the pomalidomide moiety.[] | |
| M-3: Perform a dose-response experiment to find a concentration that maximizes on-target degradation while minimizing neosubstrate degradation. | |
| High PROTAC concentration | Excessive concentrations can lead to the formation of non-productive binary complexes and exacerbate off-target effects.[13] |
| T-1: Lower the PROTAC concentration and perform a detailed dose-response analysis. |
Problem 2: I have redesigned my PROTAC with a C5-modified pomalidomide, but I'm still observing some off-target effects in my proteomics data.
| Possible Cause | Suggested Solution |
| Linker length and composition | The linker plays a crucial role in the formation of a stable and selective ternary complex.[8][] |
| L-1: Systematically vary the length and composition of the linker to optimize the geometry of the ternary complex for your specific target. | |
| Residual affinity of the modified pomalidomide for off-targets | While C5 modifications reduce off-target binding, some residual affinity may persist. |
| P-1: Consider exploring alternative E3 ligase recruiters that do not have the inherent neosubstrate profile of pomalidomide, such as VHL ligands. | |
| Off-target binding of the warhead | The ligand binding to your protein of interest (the "warhead") may have its own off-target liabilities. |
| W-1: Characterize the selectivity of the warhead ligand independently to ensure it is not contributing to the observed off-target effects. |
Quantitative Data Summary
Table 1: Comparison of On-Target and Off-Target Degradation for a Standard vs. Redesigned ALK PROTAC
| PROTAC | Target Protein | On-Target EC50 (nM) in SU-DH-L1 cells | Off-Target ZF Protein Degradation (at 100 nM) | Reference |
| MS4078 (Standard ALK PROTAC) | ALK | Not specified | Significant degradation of multiple ZF proteins observed in global proteomics. | [1][3] |
| dALK-10 (Redesigned ALK PROTAC with C5-modified pomalidomide) | ALK | 0.5 | Minimal off-target ZF degradation observed in global proteomics. | [1][3] |
Key Experimental Protocols
1. Global Proteomics Analysis to Identify Off-Target Effects
This protocol provides a general workflow for identifying off-target protein degradation using mass spectrometry.
-
Cell Culture and Treatment: Plate cells (e.g., KELLY cells) and allow them to adhere overnight. Treat cells with the pomalidomide-based PROTAC at the desired concentration (e.g., 100 nM) or with a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis and Protein Extraction: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a standard assay (e.g., BCA assay).
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
TMT Labeling (Optional but Recommended for Quantification): Label the peptides from each condition with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant). Identify and quantify proteins across the different treatment conditions.
-
Hit Identification: Identify proteins that show a significant decrease in abundance in the PROTAC-treated samples compared to the vehicle control. These are potential on-target and off-target substrates.
2. NanoBRET™ Target Engagement Assay for Ternary Complex Formation
This protocol allows for the quantification of the formation of the ternary complex (PROTAC:CRBN:Target) in live cells.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with plasmids expressing the target protein fused to NanoLuc® luciferase and CRBN fused to HaloTag®.
-
Cell Plating: Plate the transfected cells in a white, 96-well assay plate.
-
HaloTag® Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the CRBN-HaloTag® fusion protein.
-
PROTAC Treatment: Add the pomalidomide-based PROTAC at various concentrations to the cells.
-
NanoLuc® Substrate Addition: Add the NanoLuc® substrate (furimazine) to the cells.
-
BRET Measurement: Immediately measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission wavelengths.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.
Visualizations
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis-targeting chimeras with reduced off-targets. | Broad Institute [broadinstitute.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting PROTAC instability with Pomalidomide-amino-PEG5-NH2
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common instability issues encountered with Proteolysis Targeting Chimeras (PROTACs), with a specific focus on those utilizing Pomalidomide-amino-PEG5-NH2.
Frequently Asked Questions (FAQs)
Q1: My PROTAC is showing rapid degradation in aqueous buffer even before I start my cell-based assays. What could be the cause?
A1: PROTACs containing thalidomide derivatives like pomalidomide are susceptible to non-enzymatic hydrolysis of the four amide bonds on the phthalimide and glutarimide rings.[1] The stability of the PROTAC is significantly influenced by the linker's attachment point and composition.[1] Specifically, the linkage between the pomalidomide moiety and the PEG linker can be a hotspot for instability.
Q2: I'm observing a loss of my PROTAC's activity over time in my cell culture media. What are the potential reasons?
A2: Several factors could contribute to the loss of activity in cell culture:
-
Chemical Instability: As mentioned above, hydrolysis can occur in aqueous media. The rate of this degradation can vary depending on the specific PROTAC structure and the composition of your cell culture medium (e.g., pH, presence of certain enzymes).
-
Metabolic Instability: PROTACs can be metabolized by cellular enzymes, which can inactivate the molecule. The linker, in particular, can be a site of metabolic modification.
-
Poor Cell Permeability: Due to their large size and high hydrophobicity, PROTACs often have poor cell permeability.[2][3][4] What appears to be a loss of activity could be inefficient entry into the cells in the first place.
-
Efflux: The PROTAC may be actively transported out of the cell by efflux pumps.
Q3: My PROTAC seems to be causing degradation of proteins other than my target of interest. Why is this happening?
A3: This is a known phenomenon with pomalidomide-based PROTACs and is referred to as off-target degradation. Pomalidomide itself can recruit "neo-substrates," such as zinc-finger proteins (e.g., IKZF1, IKZF3), to the Cereblon (CRBN) E3 ligase for degradation.[5][6][7][8][9] This off-target activity is inherent to the pomalidomide warhead. Research has shown that modifying the pomalidomide at the C5 position of the phthalimide ring can reduce the degradation of these off-target zinc-finger proteins.[5][7][8]
Q4: I'm seeing a decrease in target protein degradation at higher concentrations of my PROTAC. Is this expected?
A4: Yes, this is a well-documented phenomenon known as the "hook effect".[2][3][6][10][11] At optimal concentrations, the PROTAC facilitates the formation of a productive ternary complex (Target Protein - PROTAC - E3 Ligase). However, at very high concentrations, the PROTAC can saturate both the target protein and the E3 ligase, leading to the formation of unproductive binary complexes (Target Protein - PROTAC and PROTAC - E3 Ligase).[6][10][11] This prevents the formation of the ternary complex and thus reduces the efficiency of protein degradation.
Q5: I'm having trouble with the solubility of my pomalidomide-PEG PROTAC. What can I do?
A5: Poor aqueous solubility is a common challenge with PROTACs due to their large molecular weight and hydrophobicity.[2][3] Several formulation strategies can be employed to improve solubility, including the use of:
-
Co-solvents (e.g., DMSO, PEG)
-
Surfactants
-
Polymeric micelles
-
Lipid-based nanoparticles
Troubleshooting Guides
Issue 1: PROTAC Chemical Instability
If you suspect your PROTAC is chemically unstable, follow this troubleshooting workflow:
Issue 2: Poor Cellular Activity or Inconsistent Results
If your PROTAC shows low or variable activity in cell-based assays, consider the following:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubility | Test PROTAC solubility in assay media. Use formulation strategies (co-solvents, etc.). | Increased PROTAC concentration in solution, leading to improved and more consistent cellular activity. |
| Poor Permeability | Perform a cell permeability assay (e.g., PAMPA). | Quantify the rate of PROTAC entry into cells. If low, consider linker modification to improve physicochemical properties. |
| "Hook Effect" | Perform a dose-response experiment over a wide concentration range (e.g., pM to µM). | Identify the optimal concentration for target degradation and observe a bell-shaped curve.[12] |
| Off-Target Effects | Use proteomics to identify degraded off-target proteins.[13] Test a negative control PROTAC (e.g., with an inactive E3 ligase ligand). | Confirm if off-target degradation is occurring and if it's dependent on the pomalidomide-CRBN interaction. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify the intrinsic stability of a PROTAC under various stress conditions.
Materials:
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
0.1 M HCl
-
0.1 M NaOH
-
3% H₂O₂
-
Milli-Q water
-
Incubators/water baths (e.g., 60°C)
-
Photostability chamber
-
LC-MS/MS system
Methodology:
-
Sample Preparation: For each condition, dilute the PROTAC stock solution to a final concentration of 100 µM in the respective stress solution (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, Milli-Q water for thermal and photolytic stress). Prepare a control sample in Milli-Q water.
-
Stress Conditions:
-
Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Incubate the sample in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Incubate the sample in Milli-Q water at 60°C for 24 hours.
-
Photolytic Degradation: Expose the sample in Milli-Q water to light in a photostability chamber.
-
-
Sample Analysis: At various time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each sample, neutralize if necessary, and dilute for LC-MS/MS analysis.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks. Use the mass spectrometry data to determine the mass of the degradation products and infer the site of cleavage.
Protocol 2: Cellular Target Degradation Assay (Western Blot)
This protocol assesses the ability of a PROTAC to induce the degradation of a target protein in cells.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (for target protein and loading control, e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: The next day, treat the cells with a serial dilution of the PROTAC (and a DMSO vehicle control) for a specified time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Run the samples on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody for the target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash again and add the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detector.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% of the protein is degraded).
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action for a pomalidomide-based PROTAC.
This guide provides a starting point for troubleshooting common issues with pomalidomide-PEG based PROTACs. For more complex issues, further investigation and consultation with experts in PROTAC chemistry and biology are recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. researchgate.net [researchgate.net]
- 4. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Technical Support Center: Enhancing Cell Permeability of Pomalidomide-Based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Pomalidomide-amino-PEG5-NH2 PROTACs. The focus is on addressing common challenges related to cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the this compound moiety in my PROTAC?
The this compound component is an E3 ligase ligand-linker conjugate.[1][2][3][4] Pomalidomide serves as the ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3][4] The amino-PEG5-NH2 is a flexible linker that connects the Pomalidomide to your protein of interest (POI) ligand.[1][2][3][4] The polyethylene glycol (PEG) component is intended to improve the solubility of the PROTAC molecule.[5][6]
Q2: My this compound based PROTAC shows poor cellular activity. Could this be a permeability issue?
Yes, poor cellular activity of PROTACs is frequently linked to low cell permeability.[7][8] PROTACs are large molecules, often with high molecular weights and polar surface areas, which can hinder their ability to cross the cell membrane.[7][9] While the PEG linker can enhance aqueous solubility, it does not guarantee cell permeability.[5][6]
Q3: How does the PEG5 linker specifically impact the permeability of my PROTAC?
The PEG linker in your PROTAC has several effects on its physicochemical properties:
-
Increased Solubility: PEG linkers are hydrophilic and can improve the aqueous solubility of the PROTAC molecule.[5][6]
-
Flexibility: The PEG5 linker provides flexibility, which can be crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[5]
-
Potential for Conformational Shielding: Flexible linkers like PEG can allow the PROTAC to adopt folded conformations in the nonpolar environment of the cell membrane. This "chameleonic" behavior can shield polar parts of the molecule, reducing the energy barrier for membrane crossing.[8][9]
-
Linker Length: The length of the linker is a critical parameter for PROTAC efficacy. While a PEG5 linker provides a certain length, optimization by varying the number of PEG units may be necessary to achieve optimal degradation.[10]
Q4: What are the key physicochemical properties of PROTACs that influence cell permeability?
Key properties influencing PROTAC permeability include:
-
Molecular Weight (MW): PROTACs typically have high MW, which is a known challenge for cell permeability.[7]
-
Polar Surface Area (PSA): A large PSA can hinder passage through the lipid bilayer of the cell membrane.
-
Solubility: While high aqueous solubility is necessary, it must be balanced with sufficient lipophilicity to enter the cell membrane.[11]
-
Conformational Flexibility: The ability to adopt different shapes in aqueous versus lipid environments can be advantageous.[8][9]
-
Intramolecular Hydrogen Bonds: The formation of internal hydrogen bonds can reduce the exposed polarity of the molecule, facilitating membrane transit.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter with your this compound PROTAC experiments.
| Problem | Possible Cause | Suggested Solution |
| Low or no target degradation in cellular assays, despite good biochemical activity (ternary complex formation). | Poor cell permeability of the PROTAC. | 1. Confirm Permeability: Perform a cell permeability assay such as PAMPA or Caco-2 to quantify the permeability of your PROTAC. 2. Modify the Linker: Synthesize analogs with different linker lengths (e.g., PEG3, PEG7) to assess the impact on activity.[10] Consider more rigid linkers containing piperazine or piperidine moieties, which have been shown to improve permeability in some cases.[5][11] 3. Prodrug Strategy: Mask polar functional groups with lipophilic moieties that can be cleaved intracellularly. |
| High variability in experimental results between batches. | Poor solubility of the PROTAC leading to inconsistent concentrations in your assays. | 1. Check Solubility: Determine the aqueous solubility of your PROTAC. The this compound linker is designed to improve solubility, but the properties of your target ligand are also critical.[1] 2. Optimize Formulation: Use a co-solvent like DMSO, but be mindful of its concentration in cellular assays. Ensure complete dissolution before use. 3. Synthesize More Soluble Analogs: Introduce ionizable groups or other polar functionalities into the linker or target ligand.[11] |
| The "Hook Effect" is observed at high concentrations (reduced degradation at higher PROTAC concentrations). | Formation of binary complexes (PROTAC-Target or PROTAC-CRBN) that do not lead to degradation, which can be exacerbated by high intracellular concentrations if permeability is good. | While this is not a permeability issue, it's an important consideration. If you have good permeability, you may need to titrate your PROTAC to lower concentrations to find the optimal degradation window. |
| Off-target effects are observed. | Pomalidomide-based PROTACs can sometimes induce the degradation of endogenous zinc finger proteins.[12][] | 1. Modify the Pomalidomide Moiety: Consider attaching the linker at the C5 position of the phthalimide ring and avoiding hydrogen bond donors on this ring to reduce off-target effects.[] 2. Profile Off-Targets: Use proteomic methods to identify any unintended degraded proteins. |
Data Presentation
Table 1: Physicochemical Properties of this compound Conjugate
| Property | Value | Reference |
| Molecular Formula | C25H35ClN4O10 | [1] |
| Molecular Weight | 587.02 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| Storage | 4°C, sealed from moisture | [1] |
Note: These properties are for the ligand-linker conjugate itself. The final PROTAC properties will depend on the conjugated target ligand.
Table 2: Representative Permeability Data for PROTACs with Varying Linkers
| PROTAC ID | Linker Type | PAMPA Permeability (10⁻⁶ cm/s) | Caco-2 Permeability (A-B) (10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) | Reference |
| PROTAC 1 | PEG-based | 0.6 | 1.7 | 8.4 | [14][15] |
| PROTAC 2 | Alkyl | Low | 0.35 | ~1 | [14] |
| PROTAC 3 | Ester-containing | 0.6 | Not Reported | Not Reported | [15] |
| PROTAC 4 | Amide-containing | <0.1 | Not Reported | Not Reported | [15] |
This table presents representative data from literature to illustrate the impact of linker chemistry on permeability and should be used for comparative purposes.
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.
-
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen).
-
96-well acceptor plates.
-
Phospholipid solution (e.g., 2% lecithin in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Your PROTAC dissolved in a suitable buffer with a low percentage of co-solvent (e.g., <1% DMSO).
-
Plate reader for quantification (e.g., UV-Vis or LC-MS).
-
-
Procedure:
-
Impregnate the filter of the donor plate with the phospholipid solution.
-
Add PBS to the acceptor wells.
-
Add the PROTAC solution to the donor wells.
-
Assemble the donor and acceptor plates to create a "sandwich."
-
Incubate at room temperature for a specified time (e.g., 4-18 hours).
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using an appropriate analytical method.
-
Calculate the permeability coefficient (Pe).
-
2. Caco-2 Cell Permeability Assay
This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium, to assess both passive and active transport.
-
Materials:
-
Caco-2 cells.
-
Transwell plates.
-
Cell culture medium (e.g., DMEM with FBS).
-
Hanks' Balanced Salt Solution (HBSS).
-
Your PROTAC.
-
Analytical instrumentation (LC-MS/MS).
-
-
Procedure:
-
Seed Caco-2 cells on the Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Confirm monolayer integrity using TEER (Transepithelial Electrical Resistance) measurement.
-
Wash the cell monolayers with HBSS.
-
Add the PROTAC solution to the apical (A) side of the monolayer and buffer to the basolateral (B) side to measure A-to-B permeability.
-
For efflux measurement, add the PROTAC to the basolateral side and buffer to the apical side (B-to-A).
-
Incubate at 37°C with gentle shaking.
-
Take samples from the receiver compartment at various time points.
-
Analyze the concentration of the PROTAC in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
-
Visualizations
Caption: Mechanism of action for a Pomalidomide-based PROTAC.
Caption: Experimental workflow for assessing and improving PROTAC permeability.
Caption: Troubleshooting decision tree for low PROTAC efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alfa-labotrial.com [alfa-labotrial.com]
- 3. alfa-labotrial.com [alfa-labotrial.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. precisepeg.com [precisepeg.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Strategies to reduce zinc-finger protein degradation by pomalidomide-based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to mitigate the off-target degradation of zinc-finger (ZF) proteins by pomalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why do my pomalidomide-based PROTACs cause unintended degradation of zinc-finger (ZF) proteins?
A1: This off-target effect is an inherent property of the pomalidomide moiety. Pomalidomide functions as a "molecular glue" that binds to the E3 ligase Cereblon (CRBN) via its glutarimide ring.[1][2] Simultaneously, its phthalimide ring can recruit Cys2-His2 (C2H2) zinc-finger domain-containing proteins.[2][3] This induces the formation of an unwanted ternary complex (CRBN-Pomalidomide-ZF protein), leading to the ubiquitination and subsequent proteasomal degradation of the ZF protein, independent of the PROTAC's intended target.[2][3][4] This activity is a known challenge, as many ZF proteins are essential transcription factors and their degradation can lead to toxicity and other adverse effects.[4]
Q2: How can I reliably detect and quantify off-target ZF protein degradation caused by my PROTAC?
A2: Several methods are available, each with distinct advantages. A high-throughput imaging platform is often used for initial screening.[4][5] This involves cells engineered to express ZF domains fused to a fluorescent reporter like eGFP; a decrease in fluorescence indicates degradation.[4][6] For a global, unbiased view of all protein changes, mass spectrometry-based proteomics is the gold standard, though it can be less sensitive for low-abundance proteins.[4][6] To investigate specific protein-protein interactions, a NanoBRET assay can be used to measure the stability of the ternary complex between your PROTAC, CRBN, and a specific off-target ZF protein.[6]
Q3: What is the most effective design strategy to minimize off-target ZF protein degradation?
A3: The most widely validated strategy is the rational modification of the pomalidomide core. Specifically, introducing substitutions at the C5 position of the phthalimide ring has been shown to significantly reduce ZF degradation.[1][4][7][8] These "bumped" pomalidomides create steric hindrance that disrupts the binding interface for ZF proteins without compromising the necessary interaction with CRBN.[2] Additionally, avoiding the inclusion of hydrogen bond donors on the phthalimide ring is a key design principle, as their presence can promote ZF degradation.[]
Q4: My C5-modified PROTAC is more specific, but its on-target potency has decreased. What is happening?
A4: While C5 modifications are effective at reducing off-target effects, they can sometimes impact the overall efficacy of the PROTAC. This could be due to two main reasons:
-
Reduced CRBN Binding: The modification, while intended to block ZF binding, may have inadvertently altered the conformation required for optimal CRBN engagement.
-
Unfavorable Ternary Complex Geometry: The new pomalidomide analog might still bind CRBN and your protein of interest, but the resulting geometry of the ternary complex may be suboptimal for efficient ubiquitination.
It is crucial to perform CRBN target engagement assays (e.g., competition-based NanoBRET) to confirm that your modified PROTAC still binds CRBN effectively.[6] If CRBN binding is retained, the linker may need to be re-optimized to restore a productive ternary complex with the on-target protein.
Q5: I have several options for attaching the linker to the pomalidomide moiety. Which position is best?
A5: The linker attachment point, or "exit vector," is critical. Studies comparing modifications at different positions on the phthalimide ring have consistently shown that attaching the linker at the C5 position leads to reduced ZF protein degradation compared to identical modifications at the C4 position.[4][6] Therefore, the C5 position is the recommended exit vector for designing pomalidomide-based PROTACs with an improved selectivity profile.
Troubleshooting Guides
Problem: High levels of off-target zinc-finger protein degradation are observed in initial screens (e.g., proteomics or imaging assay).
| Possible Cause | Recommended Solution & Rationale |
| 1. Inherent "Molecular Glue" Activity | Redesign the pomalidomide moiety. The phthalimide ring of pomalidomide is known to recruit ZF proteins.[2] Synthesize and test analogs with steric "bumps" at the C5 position of the phthalimide ring. These modifications are designed to physically block the binding of ZF proteins while maintaining the necessary interaction with CRBN.[2][4][7] |
| 2. Suboptimal Linker Attachment Point | Change the linker exit vector from the C4 to the C5 position. Research has demonstrated that PROTACs with linkers emerging from the C5 position of the pomalidomide phthalimide ring exhibit significantly less off-target ZF degradation compared to those linked at the C4 position.[4][6] |
| 3. Presence of a Hydrogen Bond Donor | Synthesize analogs lacking hydrogen bond donors on the phthalimide ring. An aromatic amine linker, for example, can act as a hydrogen bond donor and has been shown to induce ZF degradation. Removing this functionality can minimize off-target activity.[] |
Data Summary
Table 1: Impact of Pomalidomide Modifications on Off-Target ZF Degradation
| Modification Strategy | Rationale | Observed Effect on ZF Degradation | Key References |
| Substitution at C5-position of Phthalimide Ring | Creates steric hindrance, disrupting the binding interface for ZF proteins. | Significantly reduced. | [1][4][7][8] |
| Substitution at C4-position of Phthalimide Ring | Creates steric hindrance, but is less effective than C5 modification. | Moderately reduced. | [4][6] |
| Removal of Hydrogen Bond Donors | Reduces interactions that stabilize the unwanted CRBN-pomalidomide-ZF complex. | Minimal off-target activity observed. | [] |
| Addition of Fluorine at C6-position | Alters electronic and steric properties to disfavor ZF protein binding. | Reduced. | [] |
| Addition of Methoxy group at C7-position | Blocks neo-substrate degradation while retaining CRBN binding. | Reduced. | [] |
Table 2: Comparison of Key Assays for Detecting Off-Target Degradation
| Assay | Principle | Throughput | Sensitivity | Primary Application |
| ZF-eGFP Reporter Imaging Screen | Quantifies degradation of specific ZF degrons fused to eGFP via loss of fluorescence. | High | High | Initial screening of compound libraries to identify off-target propensities.[4][5][6] |
| Mass Spectrometry Proteomics | Globally quantifies changes in protein abundance across the entire proteome. | Low to Medium | Moderate (can miss low-abundance proteins).[4] | Unbiased, global profiling of on- and off-target effects of lead compounds.[10][11] |
| NanoBRET Ternary Complex Assay | Measures proximity between CRBN and a ZF protein in live cells, induced by the PROTAC. | Medium | High | Validating whether a PROTAC promotes the formation of a specific off-target complex.[6] |
| Immunoblotting | Uses antibodies to detect and quantify levels of a specific endogenous ZF protein. | Low | High | Validation and dose-response studies for specific, known off-target ZF proteins.[10] |
Visualized Workflows and Mechanisms
Caption: Mechanism of on-target vs. off-target degradation by pomalidomide-based PROTACs.
Caption: Troubleshooting workflow for reducing off-target ZF protein degradation.
Key Experimental Protocols
Protocol 1: High-Throughput Imaging Screen for ZF Degron Degradation
This protocol is adapted from methodologies used to screen for off-target degradation.[4][6]
-
Cell Line Generation: Stably transfect U2OS cells with a lentiviral degradation reporter vector. The vector should express a specific 23-amino-acid ZF degron fused to eGFP and an untagged mCherry as an internal control.[6] Create a panel of cell lines, each expressing a different ZF degron of interest.
-
Compound Treatment: Plate the stable cell lines in 384-well plates. Treat cells with a dose range of the pomalidomide-based PROTAC (e.g., 4 nM to 6 µM) for a defined period (e.g., 24 hours).[5] Include DMSO as a negative control and free pomalidomide as a positive control for ZF degradation.
-
Automated Imaging: Use a high-content imaging system to capture fluorescence images of both the eGFP and mCherry channels for each well.
-
Image Analysis: Utilize image analysis software to segment individual cells and quantify the mean fluorescence intensity for both eGFP and mCherry.
-
Data Normalization and Analysis: Normalize the eGFP signal to the mCherry signal for each cell to control for variations in cell size or number. A decrease in the normalized eGFP signal in compound-treated wells compared to DMSO control indicates degradation of the ZF degron.[4]
Protocol 2: Global Proteomics by Mass Spectrometry
This protocol provides a general workflow for assessing global protein abundance changes.[11]
-
Cell Culture and Lysis: Treat relevant cell lines (e.g., MOLT4, Kelly) with the PROTAC (e.g., 0.1 µM) or DMSO control for a specified time (e.g., 5 hours).[11] Harvest cells, wash with PBS, and lyse using a buffer containing 8 M Urea to ensure complete protein denaturation and solubilization.[11]
-
Protein Digestion: Quantify protein concentration using a BCA assay. Perform in-solution tryptic digestion of equal amounts of protein from each sample.
-
Peptide Cleanup: Desalt the resulting peptide mixtures using solid-phase extraction (SPE) cartridges (e.g., C18) to remove urea and other contaminants.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data using a suitable software platform (e.g., DIA-NN).[11] Perform label-free quantification to determine the relative abundance of thousands of proteins across the different treatment conditions. Identify proteins with significantly decreased abundance in the PROTAC-treated samples compared to the DMSO control.
Protocol 3: CRBN Target Engagement via NanoBRET Assay
This protocol is based on a competition assay format to confirm PROTAC binding to CRBN in live cells.[6]
-
Cell Preparation: Co-transfect HEK293T cells with plasmids expressing CRBN fused to NanoLuc luciferase and a HaloTag-fused CRBN-binding tracer.
-
Assay Plate Setup: Plate the transfected cells in 96-well or 384-well white assay plates. Add the HaloTag NanoBRET ligand, which will bind to the HaloTag-tracer and serve as the energy acceptor.
-
Compound Addition: Add serial dilutions of the test PROTAC or pomalidomide analog to the wells.
-
Substrate Addition and Signal Reading: Add the NanoLuc substrate (furimazine) and immediately measure both the donor (luciferase, ~460 nm) and acceptor (tracer, >600 nm) emission signals using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET ratio (acceptor signal / donor signal). A potent PROTAC will compete with the tracer for binding to CRBN, resulting in a dose-dependent decrease in the BRET signal. This allows for the determination of an IC50 value, indicating the compound's binding affinity for CRBN in a cellular context.
References
- 1. researchgate.net [researchgate.net]
- 2. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Bumped pomalidomide-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
Optimizing pomalidomide-based PROTACs by modifying the phthalimide ring
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the optimization of pomalidomide-based Proteolysis Targeting Chimeras (PROTACs) through modification of the phthalimide ring.
Frequently Asked Questions (FAQs)
Q1: We are observing significant degradation of off-target zinc-finger (ZF) proteins with our pomalidomide-based PROTAC. How can we mitigate this?
A1: Off-target degradation of ZF proteins is a known challenge with pomalidomide-based PROTACs.[1][2] This is because pomalidomide itself can induce the degradation of these proteins.[1] To address this, consider the following modifications to the phthalimide ring:
-
Modify the C5 position: Introducing modifications at the C5 position of the phthalimide ring has been shown to reduce off-target ZF degradation.[2] This is thought to create steric hindrance that disfavors the formation of the ternary complex with ZF proteins.
-
Avoid hydrogen bond donors: PROTACs with an arylamine exit vector, where the NH- group acts as a hydrogen bond donor, have been associated with greater ZF degradation.[1] Designing linkers that do not have hydrogen bond donors connected to the phthalimide ring can minimize off-target activity.[]
-
Introduce a fluoro group at the C6 position: In conjunction with C5 modifications, adding a fluoro group at the C6 position can further decrease off-target ZF degradation.[1]
Q2: Our PROTAC shows low cellular permeability. What strategies can we employ to improve it?
A2: Poor cellular permeability is a common hurdle in PROTAC development due to their high molecular weight and topological polar surface area.[4][5] Here are some strategies to enhance permeability:
-
Optimize the linker: The linker plays a crucial role in the physicochemical properties of the PROTAC. Systematically modifying the linker length, rigidity, and lipophilicity can improve permeability. For instance, avoiding amide bonds and introducing basic nitrogen-containing groups like pyridinyl or piperazinyl moieties has been empirically shown to increase solubility and potentially permeability.[6]
-
In-cell click-formed proteolysis targeting chimeras (CLIPTACs): This strategy involves synthesizing the PROTAC intracellularly from two smaller, more permeable fragments.[7] The cell is treated with a warhead tagged with a trans-cyclo-octene (TCO) and a pomalidomide moiety tagged with a tetrazine, which then react via a bio-orthogonal click reaction inside the cell to form the active PROTAC.[7]
Q3: We are observing a "hook effect" in our degradation assays. What does this mean and how should we adjust our experiments?
A3: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in target protein degradation.[8] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex (target-PROTAC-E3 ligase) required for degradation.[7][8]
To properly characterize your PROTAC and account for the hook effect, it is crucial to:
-
Test a wide range of concentrations: Use a broad concentration range, typically with half-log dilutions, to generate a full dose-response curve.[8] This will help you identify the optimal concentration for maximal degradation (Dmax) and the concentration at which 50% of the maximal degradation is observed (DC50).
-
Interpret results carefully: The observation of a hook effect is a good mechanistic indicator that your PROTAC is functioning through the formation of a ternary complex.[8]
Q4: What are the key starting points for synthesizing a pomalidomide-based PROTAC with a modified phthalimide ring?
A4: A common and efficient starting point is the use of 4-fluorothalidomide. The fluorine atom at the C4 position can be displaced by a nucleophilic amine on the linker via a nucleophilic aromatic substitution (SNAr) reaction.[9] For modifications at other positions, different synthetic strategies are required. For accelerated synthesis, microwave-assisted synthesis (MAS) of pomalidomide building blocks can significantly reduce reaction times and improve yields.[10]
Troubleshooting Guides
Issue 1: Inconsistent or no target degradation observed.
| Possible Cause | Troubleshooting Step |
| Poor ternary complex formation | Perform a ternary complex formation assay, such as a nanoBRET assay, to confirm that your PROTAC can induce the proximity of the target protein and CRBN.[11] |
| Unproductive ternary complex | Even if a stable ternary complex forms, it may not be in a conformation that allows for efficient ubiquitination. This could be due to the linker length or geometry. Synthesize and test analogs with different linker lengths and attachment points. |
| Low cellular uptake | Assess the permeability of your PROTAC using a Caco-2 assay.[6] If permeability is low, refer to the strategies in FAQ 2 . |
| Rapid PROTAC metabolism | The PROTAC may be rapidly metabolized in cells. Analyze the stability of your compound in cell lysate or microsomes. If unstable, consider linker modifications to improve metabolic stability. |
| Insufficient E3 ligase expression | Confirm the expression levels of CRBN in your cell line. Some cell lines may have low endogenous levels of CRBN, which can limit PROTAC efficacy. |
| Lysine residue accessibility | The target protein may lack accessible lysine residues for ubiquitination in the context of the ternary complex. Consider using computational modeling to predict accessible lysines and redesign the linker accordingly. |
Issue 2: High variability in experimental replicates.
| Possible Cause | Troubleshooting Step |
| PROTAC solubility issues | Poor solubility can lead to inconsistent dosing. Measure the aqueous solubility of your PROTAC. If it is low, consider formulation strategies or chemical modifications to improve solubility. |
| Cell passage number and confluency | Ensure consistency in cell passage number and seeding density, as these can affect protein expression levels and cellular responses. |
| Inconsistent incubation times | Adhere to strict incubation times for PROTAC treatment, as degradation is a kinetic process. |
| Assay-specific variability | For Western blotting, ensure consistent protein loading and use a reliable housekeeping protein for normalization. For luminescence- or fluorescence-based assays, check for compound interference with the assay signal. |
Data Summary Tables
Table 1: Impact of Phthalimide Ring Modifications on Off-Target Degradation
| Modification | Position | Effect on Zinc-Finger (ZF) Protein Degradation |
| Arylamine exit vector (H-bond donor) | C4/C5 | Increased ZF degradation[1] |
| Modifications with appropriate size | C5 | Reduced off-target ZF degradation[1][2] |
| Fluoro group addition | C6 | Further reduced off-target ZF degradation (in combination with C5 modification)[1] |
Experimental Protocols
Protocol 1: General Procedure for PROTAC Synthesis via SNAr with 4-Fluorothalidomide
This protocol describes a general method for coupling an amine-containing linker to 4-fluorothalidomide.
Materials:
-
4-Fluorothalidomide
-
Amine-terminated linker
-
Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Dissolve 4-fluorothalidomide (1 equivalent) and the amine-terminated linker (1.1 equivalents) in DMSO.
-
Add DIPEA (3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired pomalidomide-linker conjugate.
Protocol 2: Western Blotting for Target Protein Degradation
This protocol outlines the steps to assess PROTAC-induced protein degradation.
Materials:
-
Cells expressing the target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a housekeeping protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC or DMSO for the desired time (e.g., 4, 8, 16, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the housekeeping protein antibody to normalize for protein loading.
-
Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control.
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. biorxiv.org [biorxiv.org]
Validation & Comparative
Pomalidomide-amino-PEG5-NH2 vs. Thalidomide-Based Linkers for PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The choice of E3 ligase ligand and the accompanying linker are critical design elements that significantly influence the potency, selectivity, and pharmacokinetic properties of a PROTAC. This guide provides an objective comparison of PROTACs constructed with Pomalidomide-amino-PEG5-NH2 and those utilizing various thalidomide-based linkers, supported by experimental data and detailed protocols to aid researchers in their drug discovery efforts.
Introduction to PROTACs and E3 Ligase Ligands
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins. They consist of two distinct ligands connected by a chemical linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
Cereblon (CRBN), a substrate receptor for the CUL4A E3 ubiquitin ligase complex, is a widely utilized E3 ligase in PROTAC design. Thalidomide and its analogs, including pomalidomide and lenalidomide, are well-established binders of CRBN. The choice between these ligands and the nature of the linker connecting them to the POI-binding moiety can have profound effects on the resulting PROTAC's performance.
Comparative Analysis: this compound vs. Thalidomide-Based Linkers
While direct head-to-head studies comparing a this compound linker to a comprehensive panel of thalidomide-based linkers for the same target are limited in publicly available literature, we can draw valuable comparisons from studies examining the degradation profiles of the E3 ligase ligands themselves and from PROTACs employing similar linker strategies.
Degradation Efficiency and Potency
Pomalidomide generally exhibits higher potency in degrading known CRBN neosubstrates compared to thalidomide. This intrinsic potency can translate to the PROTAC context, potentially leading to more efficient degradation of the target protein.
A study comparing the degradation of various zinc-finger (ZF) proteins by thalidomide, lenalidomide, and pomalidomide demonstrated that pomalidomide is a more potent degrader for most of these off-target substrates.[1] For instance, pomalidomide degrades IKZF1 and IKZF3 more effectively than lenalidomide and thalidomide.[2] This suggests that PROTACs utilizing a pomalidomide-based linker may achieve lower DC50 (concentration for 50% maximal degradation) and higher Dmax (maximal degradation) values.
The polyethylene glycol (PEG) component of the this compound linker can also influence degradation efficiency. The flexibility and length of the PEG linker play a crucial role in optimizing the ternary complex formation between the POI, the PROTAC, and CRBN.[3]
Table 1: Illustrative Degradation Potency of Thalidomide Analogs against Neosubstrates
| Compound | Target | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Pomalidomide | IKZF1 | ~10 | >90 | MM.1S | [2] |
| Lenalidomide | IKZF1 | ~100 | >90 | MM.1S | [2] |
| Thalidomide | IKZF1 | >1000 | ~50 | MM.1S | [2] |
| Pomalidomide | ZFP91 | ~100 | >80 | MM.1S | [2] |
| Thalidomide | ZFP91 | ~100 | >90 | MM.1S | [2] |
Note: This table is illustrative and compiles data from studies on the E3 ligase ligands themselves, not necessarily within a PROTAC context with a specific linker.
Selectivity
A critical consideration in PROTAC design is selectivity, which encompasses both on-target selectivity (differentiating between protein isoforms or family members) and off-target effects (degradation of unintended proteins).
The choice between pomalidomide and thalidomide as the CRBN ligand can impact the off-target degradation profile of the resulting PROTAC. Pomalidomide's higher intrinsic potency can lead to more pronounced degradation of known CRBN neosubstrates, such as Ikaros (IKZF1) and Aiolos (IKZF3).[1] While this can be therapeutically beneficial in certain cancers like multiple myeloma, it represents an off-target effect in other contexts.
Studies have shown that modifications to the phthalimide ring of pomalidomide can mitigate some of these off-target effects. For example, substitutions at the C5 position have been shown to reduce the degradation of certain zinc-finger proteins.[4][5]
The linker itself also plays a role in selectivity. The composition and attachment point of the linker to the thalidomide or pomalidomide core can influence the presentation of the E3 ligase ligand and affect the recruitment of off-target proteins.
Pharmacokinetics
The physicochemical properties of the linker significantly impact the pharmacokinetic (PK) profile of a PROTAC, including its solubility, permeability, and metabolic stability.
PEG linkers, such as the one in this compound, are often employed to improve the solubility and overall drug-like properties of PROTACs. However, PEG linkers can be susceptible to oxidative metabolism.[3] In contrast, alkyl-based linkers, which are common in many thalidomide-based PROTACs, are generally more metabolically stable but may offer less solubility.[3]
The choice between pomalidomide and thalidomide as the core can also influence PK. Pomalidomide is known to be more potent than thalidomide, which may allow for lower dosing.[2]
Experimental Protocols
To facilitate the comparison and development of PROTACs, detailed protocols for key experiments are provided below.
Western Blot for Protein Degradation
This protocol is a standard method to quantify the extent of target protein degradation induced by a PROTAC.
Materials:
-
Cells expressing the target protein
-
PROTAC compounds (Pomalidomide- and Thalidomide-based)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response of the PROTAC compounds for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify total protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Acquire images using an imaging system and quantify band intensities.
-
Normalize the target protein band intensity to the loading control and then to the vehicle control to determine the percentage of remaining protein.
Ternary Complex Formation Assay (NanoBRET™)
This assay measures the formation of the ternary complex (POI-PROTAC-E3 ligase) in live cells, providing mechanistic insight into PROTAC function.
Materials:
-
HEK293 cells
-
Plasmids for expressing NanoLuc®-POI and HaloTag®-CRBN fusions
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Assay medium (e.g., DMEM with 4.5 g/L glucose, L-glutamine, and sodium pyruvate)
-
HaloTag® NanoBRET® 618 Ligand
-
NanoBRET® Nano-Glo® Substrate
-
White, 96-well assay plates
-
Luminometer capable of measuring filtered luminescence
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-CRBN expression plasmids.
-
The following day, harvest and resuspend the transfected cells in assay medium.
-
Add the HaloTag® NanoBRET® 618 Ligand to the cell suspension.
-
Dispense the cell suspension into the wells of a white assay plate.
-
Add the PROTAC compounds at various concentrations to the wells.
-
Incubate the plate at 37°C in a CO2 incubator for the desired time.
-
Add the NanoBRET® Nano-Glo® Substrate to all wells.
-
Read the donor (460nm) and acceptor (618nm) luminescence signals using a luminometer.
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the ratio indicates ternary complex formation.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of PROTAC-mediated protein degradation on cell viability.
Materials:
-
Cells of interest
-
PROTAC compounds
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a white, opaque-walled 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compounds for a specified duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: General mechanism of PROTAC-mediated protein degradation.
References
- 1. A critical evaluation of the approaches to targeted protein degradation for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.sg]
Unraveling the Impact of PEG Linker Length in Pomalidomide-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their efficacy in inducing targeted protein degradation. A key component influencing the potency and selectivity of these heterobifunctional molecules is the linker connecting the target-binding warhead to the E3 ligase-recruiting ligand. This guide provides an objective comparison of different polyethylene glycol (PEG) linker lengths in Pomalidomide-based PROTACs, supported by experimental data, to aid researchers in the rational design of next-generation protein degraders.
The Critical Role of the Linker in PROTAC Function
A PROTAC's linker is not merely a spacer but an active modulator of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase (in this case, Cereblon, recruited by Pomalidomide). The length and composition of the linker directly impact the stability and conformation of this ternary complex, which are essential for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[1][2] PEG linkers are frequently employed due to their ability to enhance solubility and provide conformational flexibility.[3][4]
Comparative Analysis of PEG Linker Length on BRD4 Degradation
A systematic study on Pomalidomide-based PROTACs targeting the BET bromodomain protein BRD4 revealed a non-linear relationship between PEG linker length and degradation efficiency. The study synthesized a series of PROTACs with PEG linkers of varying lengths (n=0, 1, 2, 4, and 5 PEG units) and evaluated their ability to degrade BRD4 in H661 cancer cells.[1]
Quantitative Data Summary
| PROTAC Linker (Number of PEG Units) | BRD4 Degradation (DC50) in H661 cells |
| 0 | < 0.5 µM |
| 1 | > 5 µM |
| 2 | > 5 µM |
| 4 | < 0.5 µM |
| 5 | < 0.5 µM |
Table 1: Impact of PEG linker length on the half-maximal degradation concentration (DC50) of Pomalidomide-based BRD4 PROTACs. Data sourced from Wurz et al.[1]
The data clearly indicates that both very short (no PEG unit) and longer PEG linkers (4-5 units) resulted in potent BRD4 degradation.[1] Intriguingly, PROTACs with intermediate linker lengths (1-2 PEG units) exhibited significantly reduced degradation potency.[1] This "hook effect" in linker length optimization underscores the critical need for empirical evaluation of various linker lengths for each specific target and E3 ligase pair.[5]
Visualizing the PROTAC Mechanism of Action
The following diagrams illustrate the key signaling pathway and experimental workflows involved in the evaluation of Pomalidomide-based PROTACs.
Caption: PROTAC Mechanism of Action.
Caption: Experimental evaluation workflow.
Detailed Experimental Protocols
Western Blot Analysis for Protein Degradation
This protocol is used to quantify the extent of target protein degradation induced by the PROTACs.
-
Cell Lysis:
-
After treatment with varying concentrations of PROTACs for a specified time (e.g., 24 hours), wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values by fitting the data to a dose-response curve.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the cytotoxic effects of the PROTACs on the cells.
-
Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PROTACs and incubate for a specified period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 (half-maximal inhibitory concentration) value by fitting the data to a dose-response curve.
-
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced protein degradation occurs via the ubiquitin-proteasome system.
-
Cell Treatment:
-
Treat cells with the PROTAC at a concentration known to induce significant degradation. It is also recommended to include a proteasome inhibitor (e.g., MG132) co-treatment group to allow for the accumulation of polyubiquitinated proteins.
-
-
Immunoprecipitation:
-
Lyse the cells as described in the Western Blot protocol.
-
Incubate the cell lysates with a primary antibody against the target protein overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Immunoblotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.
-
Perform SDS-PAGE and Western Blotting as described above.
-
Probe the membrane with a primary antibody against ubiquitin to detect the polyubiquitinated target protein. A high-molecular-weight smear will be indicative of polyubiquitination.
-
Conclusion
The length of the PEG linker in Pomalidomide-based PROTACs is a critical parameter that requires careful optimization for each target protein. The provided data on BRD4-targeting PROTACs demonstrates that a simple linear relationship between linker length and degradation efficiency does not exist. Researchers should consider synthesizing and evaluating a range of linker lengths to identify the optimal construct for their specific application. The detailed experimental protocols in this guide provide a framework for the systematic evaluation of novel PROTACs.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. PROTAC PEG LINKERS - JenKem Technology USA [jenkemusa.com]
- 5. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of a Pomalidomide-amino-PEG5-NH2 PROTAC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to validate the target engagement of a Proteolysis Targeting Chimera (PROTAC) utilizing a Pomalidomide-amino-PEG5-NH2 E3 ligase ligand. It offers a comparative analysis of key experimental techniques, complete with data presentation, detailed protocols, and visual workflows to facilitate a robust understanding and application of these validation strategies.
Introduction to Pomalidomide-Based PROTACs
PROTACs are heterobifunctional molecules that hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). A PROTAC typically consists of a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Pomalidomide is a well-established ligand for the Cereblon (CRBN) E3 ligase, making this compound a valuable building block for constructing CRBN-recruiting PROTACs.
Validating that a newly synthesized PROTAC effectively engages both its intended target and the E3 ligase within a cellular context is a critical step in the drug discovery pipeline. This guide focuses on the essential assays for confirming this engagement.
Comparative Analysis of Target Engagement Validation Methods
Several robust methods are available to quantify the target engagement and subsequent degradation induced by a PROTAC. The choice of assay often depends on the specific research question, available resources, and desired throughput. Here, we compare three widely used techniques: NanoBRET/HiBiT assays and quantitative proteomics.
Data Presentation: Quantitative Comparison of Validation Methods
| Assay | Parameter Measured | Typical Quantitative Readout | Throughput | Advantages | Limitations |
| NanoBRET Target Engagement | Intracellular target occupancy by the PROTAC | IC50 (half-maximal inhibitory concentration) | High | Live-cell analysis, real-time kinetics, quantitative binding affinity.[1][2] | Requires genetic modification (NanoLuc fusion), potential for steric hindrance from the tag. |
| HiBiT Lytic & Live-Cell Assays | POI degradation | DC50 (half-maximal degradation concentration), Dmax (maximum degradation), degradation rate (kdeg).[3] | High | Highly sensitive, kinetic and endpoint measurements, amenable to high-throughput screening. | Requires CRISPR/Cas9-mediated tagging of the endogenous protein. |
| Quantitative Proteomics (e.g., TMT-MS) | Global protein abundance changes | Fold change in protein levels, identification of off-target effects. | Low to Medium | Unbiased, global profiling of protein degradation, identifies off-targets and downstream effects. | Lower throughput, more complex data analysis, may not detect low-abundance proteins. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and should be optimized for the specific POI and cell line.
NanoBRET Target Engagement Assay
This assay measures the displacement of a fluorescent tracer from a NanoLuciferase (NLuc)-tagged POI by the PROTAC in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding POI-NLuc fusion protein
-
Fluorescent tracer for the POI
-
This compound PROTAC
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE HD)
-
White, 96-well assay plates
-
BRET-enabled plate reader
Protocol:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Transfection: Transfect the cells with the POI-NLuc plasmid according to the manufacturer's instructions.
-
PROTAC Treatment: 24 hours post-transfection, prepare serial dilutions of the this compound PROTAC.
-
Tracer Addition: Add the fluorescent tracer to the cells at a final concentration optimized for the specific POI.
-
Reading: Immediately after adding the PROTAC dilutions, measure the BRET signal using a plate reader equipped with 450 nm donor and 610 nm acceptor filters.
-
Data Analysis: Calculate the BRET ratio (Acceptor emission/Donor emission) and plot the values against the PROTAC concentration to determine the IC50.
HiBiT Assay for Protein Degradation
This assay quantifies the loss of a HiBiT-tagged POI upon PROTAC treatment.
Materials:
-
Cell line with the POI endogenously tagged with HiBiT (via CRISPR/Cas9)
-
LgBiT protein
-
Nano-Glo HiBiT Lytic Detection System or Nano-Glo Live Cell Assay System
-
This compound PROTAC
-
White, 96-well assay plates
-
Luminometer
Protocol (Lytic Endpoint):
-
Cell Seeding: Plate the HiBiT-tagged cells in a 96-well plate and incubate overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the this compound PROTAC for the desired time (e.g., 24 hours).
-
Lysis and Detection: Add the Nano-Glo HiBiT Lytic Reagent (containing LgBiT and substrate) to each well.
-
Reading: Incubate for 10 minutes at room temperature and measure the luminescence.
-
Data Analysis: Normalize the luminescence signal to a vehicle control and plot against the PROTAC concentration to determine the DC50 and Dmax.
Protocol (Live-Cell Kinetic):
-
Cell Seeding: Plate the HiBiT-tagged cells as above.
-
Substrate Addition: Add the Nano-Glo Live Cell Substrate and LgBiT protein to the cells.
-
Baseline Reading: Measure the baseline luminescence.
-
PROTAC Treatment: Add the PROTAC at various concentrations.
-
Kinetic Reading: Immediately begin measuring luminescence at regular intervals for the desired duration.
-
Data Analysis: Plot the luminescence over time for each concentration to determine the degradation rate (kdeg).
Quantitative Proteomics
This method provides an unbiased view of protein degradation across the proteome.
Materials:
-
Cell line of interest
-
This compound PROTAC
-
Lysis buffer
-
Trypsin
-
Tandem Mass Tag (TMT) reagents
-
High-resolution mass spectrometer
Protocol:
-
Cell Treatment: Treat cells with the PROTAC or vehicle control for a specified time.
-
Cell Lysis and Protein Digestion: Lyse the cells, extract proteins, and digest them into peptides with trypsin.
-
TMT Labeling: Label the peptides from each condition with different TMT isobaric tags.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of proteins across the different conditions. A significant decrease in the abundance of the POI confirms degradation. Off-target effects are identified by changes in the levels of other proteins.
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) provide clear visual representations of the complex biological processes and experimental procedures involved in PROTAC validation.
PROTAC Mechanism of Action
Caption: Mechanism of action for a Pomalidomide-based PROTAC.
NanoBRET Target Engagement Workflow
Caption: Experimental workflow for the NanoBRET target engagement assay.
HiBiT Degradation Assay Workflow
Caption: Experimental workflow for the HiBiT lytic degradation assay.
Conclusion
Validating the target engagement of a this compound PROTAC is a multi-faceted process that requires a combination of robust cellular assays. The NanoBRET and HiBiT platforms offer high-throughput, quantitative methods to assess intracellular target binding and subsequent protein degradation in real-time. Complementing these targeted assays with quantitative proteomics provides a global view of the PROTAC's specificity and potential off-target effects. By employing the methodologies outlined in this guide, researchers can confidently characterize the cellular activity of their pomalidomide-based PROTACs, enabling data-driven decisions in the advancement of novel therapeutics.
References
A Comparative Guide to Pomalidomide-Amino-PEG5-NH2 and Other E3 Ligase Linkers in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to degrade specific proteins of interest, are composed of three key elements: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The choice of linker is critical, profoundly influencing the efficacy, selectivity, and physicochemical properties of the PROTAC.
This guide provides a comparative analysis of Pomalidomide-amino-PEG5-NH2, a commonly used Cereblon (CRBN) E3 ligase ligand-linker conjugate, against other classes of E3 ligase linkers. By presenting experimental data, detailed methodologies, and visual representations of key processes, this document aims to equip researchers with the knowledge to make informed decisions in their PROTAC design endeavors.
The Central Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a passive spacer; it plays a crucial role in the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1][2] The linker's length, composition, and attachment points dictate the spatial orientation of the target protein and the E3 ligase, which in turn affects the efficiency of ubiquitin transfer and subsequent proteasomal degradation.[1][2][3] Key linker characteristics that influence PROTAC performance include:
-
Length: An optimal linker length is crucial for productive ternary complex formation. A linker that is too short may lead to steric hindrance, while an overly long linker can result in a non-productive complex geometry.[2][4][5]
-
Composition: The chemical makeup of the linker, such as polyethylene glycol (PEG) chains or alkyl chains, impacts the PROTAC's solubility, cell permeability, and metabolic stability.[1][3][4][5]
-
Flexibility and Rigidity: The rigidity of the linker can influence the conformational freedom of the PROTAC, affecting the entropic penalty of ternary complex formation.[1]
This compound: A Versatile Building Block
Pomalidomide is a well-established ligand for the E3 ligase Cereblon (CRBN).[6][7] The this compound conjugate provides a readily available building block for PROTAC synthesis, incorporating a pomalidomide moiety for CRBN recruitment and a 5-unit PEG linker with a terminal amine group for conjugation to a target protein ligand.
The PEG component of this linker offers several advantages:
-
Enhanced Solubility: PEG chains are hydrophilic and can improve the aqueous solubility of the PROTAC molecule, which is often a challenge for these high molecular weight compounds.[8]
-
Improved Pharmacokinetics: The hydrophilic nature of PEG can also positively influence the pharmacokinetic properties of the PROTAC, potentially leading to better oral absorption and a more favorable distribution profile.[8][9]
-
Facilitated Synthesis: The terminal amine group provides a convenient handle for conjugation to a variety of target protein ligands through standard amide bond formation or other coupling chemistries.[1][10]
Comparison of Linker Types in PROTAC Design
The selection of a linker is a critical step in optimizing a PROTAC's performance. While direct head-to-head comparisons of this compound with a wide array of other linkers for the same target protein are not extensively documented in a single study, a wealth of research provides insights into the general properties and performance of different linker classes.
Polyethylene Glycol (PEG) Linkers
PEG linkers are the most common type used in PROTAC design, accounting for approximately 55% of reported structures.[1][5] Their popularity stems from their ability to improve solubility and provide a flexible scaffold to achieve the desired proximity between the target protein and the E3 ligase.
Key Characteristics:
-
Hydrophilicity: Improves aqueous solubility and can enhance cell permeability.[8]
-
Flexibility: The rotatable bonds in the PEG chain allow for conformational adjustments to facilitate ternary complex formation.
-
Tunable Length: The number of PEG units can be easily varied to optimize the linker length for a specific target.[8][9]
A study on Bruton's tyrosine kinase (BTK) degraders found that PROTACs with five or more PEG units successfully induced BTK degradation, with nine PEG units showing the most potent effect (DC50 = 5.9 ± 0.5 nM).[2] In contrast, shorter linkers failed to induce degradation, highlighting the critical role of linker length.[2]
Alkyl Linkers
Alkyl chains are another frequently used linker type, present in about 30% of published PROTACs.[1][5] They offer a more hydrophobic and often more rigid alternative to PEG linkers.
Key Characteristics:
-
Hydrophobicity: Can improve membrane permeability but may negatively impact aqueous solubility.
-
Rigidity: Compared to PEG chains of similar length, alkyl chains have less conformational flexibility.
-
Synthetic Accessibility: Simple alkyl chains are synthetically straightforward to incorporate.
In some cases, the increased rigidity of alkyl linkers can be advantageous. However, a study comparing a nine-atom alkyl chain to a three-unit PEG linker for CRBN degradation found that the PEG-containing PROTAC was significantly less active, suggesting that for some target-ligase pairs, the composition of the linker is as critical as its length.[1]
Hybrid and Other Linker Types
To fine-tune PROTAC properties, researchers often employ linkers that are a hybrid of PEG and alkyl chains. Approximately 65% of reported PROTACs contain both motifs.[1][5] This approach allows for a balance of solubility and permeability. Other linker types, such as those incorporating triazoles or other rigidifying elements, are also being explored to optimize ternary complex formation and improve pharmacokinetic properties.
Quantitative Data Comparison
The following table summarizes general trends and specific examples of how linker choice can impact PROTAC performance. It is important to note that the optimal linker is highly dependent on the specific target protein and the E3 ligase being recruited.
| Linker Type | Target Protein (E3 Ligase) | Key Findings | Reference |
| PEG Linkers (Varying Lengths) | Bruton's Tyrosine Kinase (BTK) (CRBN) | PROTACs with ≥5 PEG units induced degradation, with 9 PEG units being the most potent (DC50 = 5.9 nM). Shorter linkers were inactive. | [2] |
| PEG vs. Alkyl Linkers | CRBN (Self-degradation) | A 9-atom alkyl linker induced CRBN degradation, while a 3-unit PEG linker showed weak activity. | [1] |
| PEG Linkers (Varying Lengths) | BRD4 (CRBN) | PROTACs with 0 or 4-5 PEG units were more potent (DC50 < 0.5 µM) than those with 1-2 PEG units (DC50 > 5 µM). | [1] |
Experimental Protocols
Accurate evaluation of PROTAC performance requires robust and well-defined experimental protocols. Below are detailed methodologies for key assays used in PROTAC development.
Ternary Complex Formation Assay (AlphaLISA)
This assay quantitatively measures the formation of the ternary complex in vitro.
Materials:
-
Recombinant tagged target protein (e.g., GST-tagged)
-
Recombinant tagged E3 ligase complex (e.g., FLAG-tagged CRBN/DDB1)
-
PROTAC of interest
-
AlphaLISA anti-tag acceptor beads (e.g., anti-GST)
-
AlphaLISA streptavidin donor beads
-
Biotinylated anti-tag antibody (e.g., anti-FLAG)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the PROTAC in the assay buffer.
-
In a 384-well plate, add the target protein, E3 ligase complex, and PROTAC dilutions.
-
Incubate the mixture at room temperature for 1-2 hours to allow for complex formation.
-
Add the AlphaLISA acceptor beads and biotinylated antibody and incubate for another 1-2 hours.
-
Add the streptavidin donor beads and incubate in the dark for 30-60 minutes.
-
Read the plate on an AlphaLISA-compatible plate reader.
In-Cell Protein Degradation Assay (Quantitative Western Blot)
This assay measures the reduction in the level of the target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein and E3 ligase
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 18-24 hours).
-
Wash the cells with PBS and lyse them in cell lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Image the blot and quantify the band intensities. Normalize the target protein band intensity to the loading control.
Visualizing Key Processes in PROTAC Design
The following diagrams, generated using Graphviz, illustrate fundamental concepts in PROTAC-mediated protein degradation.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Comparison of different PROTAC linker types.
Caption: A typical experimental workflow for PROTAC evaluation.
Conclusion
The linker is a critical determinant of a PROTAC's success. This compound offers a versatile and readily available starting point for the synthesis of CRBN-recruiting PROTACs, with its PEG component often conferring favorable solubility and pharmacokinetic properties. However, the optimal linker is highly context-dependent, and a systematic evaluation of different linker types, including varying lengths of PEG chains and more rigid alkyl linkers, is essential for maximizing the degradation potency and selectivity for a given protein of interest. The experimental protocols and workflows outlined in this guide provide a framework for the rational design and evaluation of novel PROTACs, ultimately accelerating the development of this promising therapeutic modality.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. researchgate.net [researchgate.net]
- 5. Untitled Document [arxiv.org]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 9. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 10. researchgate.net [researchgate.net]
Assessing the Selectivity of Pomalidomide-amino-PEG5-NH2 Based Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. Pomalidomide, a derivative of thalidomide, is a widely utilized E3 ligase ligand that recruits Cereblon (CRBN) to the protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. The Pomalidomide-amino-PEG5-NH2 construct provides a common building block for the synthesis of CRBN-recruiting PROTACs, incorporating a flexible PEG linker to connect to a target-binding warhead. However, a critical aspect of developing safe and effective degraders is ensuring their selectivity. This guide provides a comparative assessment of the selectivity of pomalidomide-based degraders, discusses alternative technologies, and provides detailed experimental protocols for their evaluation.
Comparative Selectivity Profile: Pomalidomide-Based Degraders vs. Alternatives
The selectivity of a PROTAC is paramount to minimize off-target effects and potential toxicities. While highly effective in recruiting CRBN, pomalidomide itself possesses intrinsic bioactivity, leading to the degradation of endogenous proteins known as "neosubstrates," which can contribute to off-target effects. This is a key differentiator when comparing pomalidomide-based degraders to those utilizing other E3 ligase ligands, such as VHL (von Hippel-Lindau).
| Feature | Pomalidomide-Based Degraders (CRBN) | VHL-Based Degraders | Molecular Glues (e.g., Indisulam) |
| E3 Ligase Recruited | Cereblon (CRBN) | von Hippel-Lindau (VHL) | Various (e.g., DCAF15) |
| Intrinsic Ligand Activity | Yes (degrades neosubstrates like IKZF1/3 and some zinc-finger proteins)[1] | Generally considered more inert, with fewer reported intrinsic off-targets. | Yes, the molecule itself refashions the E3 ligase surface to bind to a neosubstrate. |
| Common Off-Targets | Neosubstrates of pomalidomide (e.g., IKZF1, IKZF3, GSPT1), Zinc-finger (ZF) proteins.[2][3] | Fewer inherent off-targets from the E3 ligase ligand itself. Off-targets are primarily determined by the warhead's promiscuity. | Highly specific to the induced protein-protein interaction; off-targets are a result of other potential ternary complexes. |
| Selectivity Enhancement | Modification of the pomalidomide core (e.g., at the C5 position) can reduce off-target ZF protein degradation.[2][3] | Optimization of the linker and warhead are the primary strategies for improving selectivity. | Rational design is challenging; often discovered serendipitously. |
| Representative Degrader | dBET1 (BRD4 degrader) | MZ1 (BRD4 degrader) | Indisulam (degrades RBM39) |
| Reported Off-Targets (Example) | For dBET1, in addition to BRD2/3/4, potential for pomalidomide-related off-targets. | For MZ1, primarily other BET family members (BRD2, BRD3). | Indisulam is reported to be highly selective for RBM39 and RBM23. |
Experimental Protocols for Selectivity Assessment
Accurate assessment of degrader selectivity is crucial. A multi-pronged approach combining targeted and global methods is recommended.
Western Blotting for On-Target and Key Off-Target Degradation
Objective: To confirm the degradation of the target protein and assess degradation of known potential off-targets (e.g., neosubstrates of pomalidomide or structurally similar proteins to the target).
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the pomalidomide-based degrader at various concentrations and time points. Include a vehicle control (e.g., DMSO) and a negative control degrader (e.g., one with a mutated pomalidomide or warhead).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Denature protein lysates by boiling in Laemmli buffer. Separate proteins by size on an SDS-polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target protein, a loading control (e.g., GAPDH, β-actin), and potential off-targets overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantification: Densitometry analysis can be performed to quantify the protein levels relative to the loading control.
Global Proteomics using Mass Spectrometry
Objective: To obtain an unbiased, proteome-wide view of the degrader's selectivity.
Detailed Protocol:
-
Sample Preparation: Treat cells with the degrader and appropriate controls as described for Western blotting. Lyse the cells and quantify the protein concentration.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ - optional but recommended for multiplexing): Label the peptide samples from different treatment conditions with isobaric tags. This allows for the simultaneous analysis of multiple samples in a single mass spectrometry run.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry. The mass spectrometer will fragment the peptides and the resulting spectra are used to identify the peptide sequence and the relative abundance from the reporter ions of the isobaric tags.
-
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins across all samples. Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon degrader treatment. Down-regulated proteins are potential off-targets.
HiBiT Lytic Assay for High-Throughput Degradation Analysis
Objective: A sensitive, quantitative, and high-throughput method to measure the degradation of a specific protein. This requires CRISPR/Cas9-mediated insertion of the HiBiT tag onto the endogenous target protein.
Detailed Protocol:
-
Cell Line Generation: Use CRISPR/Cas9 to knock-in the 11-amino-acid HiBiT tag at the N- or C-terminus of the target protein's endogenous locus.
-
Cell Plating: Plate the HiBiT-tagged cells in a 96- or 384-well plate.
-
Compound Treatment: Add the degrader compound at various concentrations.
-
Lysis and Detection: Add a lytic reagent containing the LgBiT protein and furimazine substrate. The LgBiT protein will bind to the HiBiT tag on the target protein, forming a functional NanoLuc luciferase. The luminescence produced is directly proportional to the amount of HiBiT-tagged protein.
-
Measurement: Read the luminescence on a plate reader. A decrease in luminescence indicates degradation of the target protein.
-
Data Analysis: Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Signaling Pathways and Experimental Workflows
Understanding the downstream consequences of target degradation is crucial. Pomalidomide-based degraders can impact various signaling pathways, either through on-target or off-target effects.
Caption: General mechanism of action for a pomalidomide-based PROTAC.
Caption: A typical workflow for assessing the selectivity of a novel degrader.
Caption: Potential signaling consequences of a pomalidomide-based BRD4 degrader.
Conclusion
This compound is a valuable and widely used building block for constructing potent protein degraders. However, a thorough understanding and rigorous assessment of their selectivity are critical for the development of safe and effective therapeutics. The intrinsic activity of the pomalidomide moiety necessitates careful evaluation of off-target effects, particularly the degradation of neosubstrates and zinc-finger proteins. By employing a combination of targeted and global proteomic approaches, researchers can gain a comprehensive understanding of a degrader's selectivity profile. Furthermore, exploring alternative E3 ligase recruiters, such as those for VHL, or novel modalities like molecular glues, provides opportunities to overcome the potential limitations of pomalidomide-based degraders and expand the arsenal of targeted protein degradation therapies. The continuous development of innovative analytical techniques and a deeper understanding of E3 ligase biology will undoubtedly pave the way for the design of next-generation degraders with superior selectivity and therapeutic potential.
References
A Comparative Analysis of Pomalidomide-amino-PEG5-NH2 and Other CRBN-Based Degraders: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pomalidomide-amino-PEG5-NH2 and other Cereblon (CRBN)-based degraders, supported by experimental data and detailed protocols.
Introduction to Targeted Protein Degradation and CRBN
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. This approach employs small molecules, known as degraders, to induce the degradation of specific target proteins.
A key player in this process is the E3 ubiquitin ligase, which is responsible for tagging target proteins with ubiquitin, marking them for destruction by the proteasome. Cereblon (CRBN) is a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4-CRBN) and has become a major focus in the development of protein degraders.
CRBN-based degraders can be broadly categorized into two main classes:
-
Molecular Glues: These are small molecules that induce a novel interaction between CRBN and a "neosubstrate" protein, leading to the neosubstrate's ubiquitination and degradation. The immunomodulatory imide drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide, are classic examples of molecular glues.
-
Proteolysis Targeting Chimeras (PROTACs): These are heterobifunctional molecules consisting of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ligase (an "E3-ligase-recruiting ligand"), and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs trigger the ubiquitination and subsequent degradation of the POI.
This compound: A Building Block for CRBN-Based PROTACs
This compound is a synthetic chemical entity that serves as a crucial building block in the construction of CRBN-based PROTACs. It consists of three key components:
-
Pomalidomide: This moiety acts as the CRBN-recruiting ligand. Pomalidomide is a potent IMiD that binds to CRBN with high affinity.
-
PEG5 Linker: This is a polyethylene glycol linker composed of five ethylene glycol units. PEG linkers are known to improve the solubility, cell permeability, and pharmacokinetic properties of PROTACs. The length and composition of the linker are critical for optimal ternary complex formation and degradation efficacy.
-
Terminal Amine Group (-NH2): This functional group provides a reactive handle for conjugating the this compound building block to a ligand that targets a specific protein of interest, thereby completing the synthesis of a PROTAC molecule.
Comparative Analysis of CRBN-Based Degraders
The effectiveness of a CRBN-based degrader is influenced by several factors, including the choice of the CRBN ligand, the nature of the linker, and the specific target protein.
Comparison of CRBN Ligands: Pomalidomide vs. Lenalidomide vs. Thalidomide
Pomalidomide, lenalidomide, and thalidomide are the most commonly used CRBN ligands in the design of PROTACs. While they share a common binding site on CRBN, they exhibit differences in their binding affinities and their ability to induce the degradation of neosubstrates.
| Feature | Pomalidomide | Lenalidomide | Thalidomide |
| CRBN Binding Affinity | High | Moderate | Lower |
| Neosubstrate Degradation (e.g., IKZF1/3) | Potent | Potent | Less Potent |
| Use in Clinically Advanced PROTACs | Frequent | Frequent | Less Frequent |
| Off-Target Effects | Can induce degradation of zinc-finger proteins[1][2] | Can induce degradation of neosubstrates[3][4] | Teratogenic effects are a major concern |
This table provides a general comparison. The specific performance can vary depending on the context of the full degrader molecule.
Impact of the Linker on PROTAC Performance
The linker connecting the CRBN ligand to the target protein ligand is not merely a spacer but plays a critical role in the efficacy of a PROTAC. The length, composition, and attachment points of the linker can significantly influence:
-
Ternary Complex Formation: The linker must have the optimal length and flexibility to allow for the favorable formation of a stable ternary complex between the target protein, the PROTAC, and CRBN.
-
Degradation Efficacy (DC50 and Dmax): The linker composition affects the physicochemical properties of the PROTAC, such as solubility and cell permeability, which in turn impact its degradation potency (DC50) and maximal degradation level (Dmax).
-
Selectivity: The linker can influence the orientation of the ternary complex, potentially affecting the selectivity of the degrader for the intended target protein over other proteins.
PEG linkers, such as the PEG5 linker in this compound, are widely used due to their ability to enhance the aqueous solubility and improve the pharmacokinetic profile of PROTACs.[5]
Performance Data of Pomalidomide-Based PROTACs
The following table summarizes the performance of several pomalidomide-based PROTACs from the literature, highlighting their degradation potency (DC50) and maximal degradation (Dmax) for their respective target proteins. It is important to note that these values are highly dependent on the specific target protein, the cell line used, and the experimental conditions.
| PROTAC | Target Protein | Linker Type | Cell Line | DC50 (nM) | Dmax (%) |
| Compound 16 | EGFR | Alkyl/PEG | A549 | 32.9 | >90 |
| BI-3663 | PTK2 | PEG3 | HCC cell lines (median) | 30 | >80 |
| NC-1 | BTK | PEG-based | Mino | 2.2 | 97 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage.
Experimental Protocols and Methodologies
This section provides an overview of key experimental protocols used to characterize and compare CRBN-based degraders.
Synthesis of a Pomalidomide-Based PROTAC
The synthesis of a PROTAC using this compound typically involves an amide coupling reaction between the terminal amine of the linker and a carboxylic acid on the target protein ligand.
A detailed, step-by-step synthesis protocol is highly specific to the target ligand and is beyond the scope of this general guide. Researchers should refer to specific literature for detailed synthetic procedures.
Ternary Complex Formation Assays
Assessing the formation of the ternary complex (Target Protein - PROTAC - CRBN) is crucial for understanding the mechanism of action of a PROTAC.
This live-cell assay measures the proximity between the target protein and CRBN induced by the PROTAC.
Principle: The target protein is fused to a NanoLuc® luciferase (energy donor), and CRBN is fused to a HaloTag® protein that is labeled with a fluorescent ligand (energy acceptor). Upon PROTAC-induced complex formation, the donor and acceptor are brought into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET).
Brief Protocol:
-
Co-transfect cells with plasmids encoding the NanoLuc-fused target protein and the HaloTag-fused CRBN.
-
Add the HaloTag fluorescent ligand to label the CRBN fusion protein.
-
Add the NanoLuc substrate.
-
Treat the cells with the PROTAC at various concentrations.
-
Measure the BRET signal using a suitable plate reader.
This is a bead-based immunoassay that can be performed in a biochemical or cell lysate format.
Principle: One protein (e.g., the target protein) is captured by an AlphaLISA Acceptor bead, and the other protein (e.g., CRBN) is captured by a Streptavidin-coated Donor bead (via a biotinylated antibody). When the PROTAC brings the two proteins together, the beads come into close proximity. Upon laser excitation of the Donor bead, a singlet oxygen is generated, which diffuses to the Acceptor bead, triggering a chemiluminescent signal.
Brief Protocol:
-
Incubate the recombinant target protein, CRBN complex, and the PROTAC.
-
Add the AlphaLISA Acceptor beads and Streptavidin-coated Donor beads with a biotinylated antibody against one of the proteins.
-
Incubate in the dark.
-
Read the signal on an AlphaLISA-compatible plate reader.
Protein Degradation Assays
Western blotting is a widely used technique to semi-quantitatively measure the reduction in the level of the target protein.
Brief Protocol:
-
Treat cells with the degrader at various concentrations and for different time points.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Detect the signal and quantify the band intensities to determine the relative protein levels.
Mass spectrometry-based proteomics provides a global and unbiased view of protein abundance changes upon degrader treatment, allowing for the assessment of both on-target degradation and off-target effects.
Brief Protocol:
-
Treat different cell populations with the degrader or a vehicle control.
-
Lyse the cells and digest the proteins into peptides.
-
Label the peptides from each condition with a different isobaric TMT reagent.
-
Combine the labeled peptide samples.
-
Analyze the mixed sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
During MS/MS fragmentation, the TMT reporter ions are released, and their relative intensities are used to quantify the changes in protein abundance across the different conditions.
Ubiquitination Assays
These assays are used to confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Brief Protocol:
-
Treat cells with the PROTAC in the presence of a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Lyse the cells and immunoprecipitate the target protein.
-
Perform a western blot on the immunoprecipitated sample using an anti-ubiquitin antibody to detect the polyubiquitinated target protein.
Signaling Pathway of CRBN-Based Degraders
The general mechanism of action for a CRBN-based PROTAC involves hijacking the CRL4-CRBN E3 ligase complex to induce the degradation of a target protein.
Conclusion
This compound is a valuable tool for the construction of CRBN-based PROTACs. The choice of the CRBN ligand and the linker are critical design elements that significantly impact the performance of the resulting degrader. While pomalidomide is a potent and widely used CRBN ligand, researchers must consider its potential for off-target effects. A thorough characterization of any new CRBN-based degrader, using a combination of the experimental approaches outlined in this guide, is essential to understand its mechanism of action, potency, and selectivity. The continued development of novel CRBN ligands and linkers will undoubtedly lead to the creation of more effective and safer protein-degrading therapeutics.
References
- 1. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Pomalidomide-Based PROTACs for Targeted Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the in vitro and in vivo activity of Pomalidomide-based Proteolysis Targeting Chimeras (PROTACs), using the well-characterized BRD4-degrader dBET1 as a primary example. The objective is to offer a framework for evaluating the performance of these molecules against other protein degradation technologies and traditional small molecule inhibitors.
Introduction to Pomalidomide-Based PROTACs
Pomalidomide is a derivative of thalidomide and is known to bind to the E3 ubiquitin ligase Cereblon (CRBN). In the context of PROTACs, Pomalidomide acts as the E3 ligase-recruiting ligand. It is connected via a chemical linker (such as a PEG linker) to a "warhead" that binds to a specific protein of interest (POI), targeting it for ubiquitination and subsequent degradation by the proteasome. The "Pomalidomide-amino-PEG5-NH2" moiety represents a common building block for synthesizing such PROTACs, where the terminal amine group (NH2) allows for the attachment of a warhead.
This guide will focus on the activity of a Pomalidomide-based PROTAC targeting the bromodomain and extra-terminal domain (BET) protein BRD4, a key regulator of gene expression implicated in cancer.
In Vitro Activity: Degradation and Cellular Effects
The in vitro efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein and its subsequent effect on cell viability and function.
Table 1: Comparison of In Vitro Activity of BRD4-Targeting Compounds
| Compound | Type | Target(s) | DC50 (nM) | Dmax (%) | IC50 (nM) | Cell Line |
| dBET1 | PROTAC | BRD4 | ~10 | >95 | ~50 | MV4;11 |
| ARV-110 | PROTAC | Androgen Receptor | 2.5 | >95 | 18 | VCaP |
| JQ1 | Small Molecule Inhibitor | BET Bromodomains | N/A | N/A | ~100 | MV4;11 |
| OTX-015 | Small Molecule Inhibitor | BET Bromodomains | N/A | N/A | ~30 | MV4;11 |
-
DC50: The concentration of the compound required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
-
IC50: The concentration of the compound that inhibits 50% of a biological function (e.g., cell growth).
-
N/A: Not applicable, as small molecule inhibitors do not induce protein degradation.
Experimental Protocol: Western Blotting for Protein Degradation
-
Cell Culture and Treatment: Plate cells (e.g., MV4;11 acute myeloid leukemia cells) at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or control compound for a specified duration (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control. The DC50 and Dmax values can be determined by fitting the data to a dose-response curve.
Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC, inhibitor, or vehicle control for 72 hours.
-
Assay Procedure: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells to determine the percentage of cell viability. Calculate the IC50 value by fitting the data to a dose-response curve.
In Vivo Activity: Tumor Growth Inhibition
The in vivo efficacy of a PROTAC is typically evaluated in animal models, such as mouse xenografts, where the ability of the compound to inhibit tumor growth is assessed.
Table 2: Comparison of In Vivo Efficacy of BRD4-Targeting Compounds
| Compound | Dosing Regimen | Animal Model | Tumor Growth Inhibition (TGI) (%) |
| dBET1 | 50 mg/kg, daily, i.p. | MV4;11 Xenograft | >100 (tumor regression) |
| JQ1 | 50 mg/kg, daily, i.p. | MV4;11 Xenograft | ~50-60 |
Experimental Protocol: Mouse Xenograft Model
-
Cell Implantation: Subcutaneously implant cancer cells (e.g., 5-10 x 10^6 MV4;11 cells) into the flank of immunocompromised mice (e.g., NOD-scid gamma mice).
-
Tumor Growth and Randomization: Monitor tumor growth until the average tumor volume reaches approximately 100-200 mm³. Randomize the mice into treatment and control groups.
-
Compound Administration: Administer the PROTAC, inhibitor, or vehicle control according to the specified dosing regimen (e.g., intraperitoneal injection, oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Data Analysis: At the end of the study, calculate the percentage of Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.
Signaling Pathways and Mechanisms
The following diagrams illustrate the mechanism of action of a Pomalidomide-based PROTAC and the downstream effects of BRD4 degradation.
Caption: Mechanism of action of a Pomalidomide-based PROTAC.
Caption: Simplified signaling pathway of BRD4 and its inhibition by a PROTAC.
Conclusion
Pomalidomide-based PROTACs represent a powerful therapeutic modality for targeting disease-causing proteins for degradation. As exemplified by the BRD4 degrader dBET1, these molecules can achieve superior in vitro and in vivo efficacy compared to traditional small molecule inhibitors. The provided experimental protocols and comparative data offer a foundational guide for researchers in the field of targeted protein degradation to design and evaluate novel PROTACs. The continued development of this technology holds significant promise for the treatment of various diseases, including cancer.
Safety Operating Guide
Proper Disposal of Pomalidomide-amino-PEG5-NH2: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of Pomalidomide-amino-PEG5-NH2, a synthesized E3 ligase ligand-linker conjugate used in PROTAC technology, is critical to ensure laboratory safety and environmental protection.[1][2][3] Due to the pomalidomide component, this compound must be handled as a hazardous and cytotoxic agent. Pomalidomide is an analogue of thalidomide, a known human teratogen, and requires stringent disposal protocols.[4][5][6]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, a lab coat, safety goggles, and chemical-resistant gloves. All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[5][6]
Waste Characterization
Proper classification of the waste stream is the first step in ensuring compliant disposal. The presence of the pomalidomide moiety dictates the hazardous nature of this compound.
| Waste Component | Hazard Classification | Primary Disposal Concern |
| Pomalidomide | Cytotoxic, Teratogenic, Hazardous | High-potency active pharmaceutical ingredient |
| amino-PEG5-NH2 | Generally Non-Hazardous, Biodegradable | Potential for environmental accumulation if improperly disposed |
While polyethylene glycol (PEG) itself is considered non-toxic and environmentally harmless, its conjugation to the hazardous pomalidomide molecule means the entire compound must be treated as hazardous waste.[7]
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe and compliant disposal of this compound.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with non-hazardous laboratory trash.
-
Collect all solid waste (e.g., contaminated gloves, weigh boats, pipette tips) and unused product in a dedicated, clearly labeled, and leak-proof hazardous waste container.[6]
-
The container must be marked with "Hazardous Waste," "Cytotoxic," and the chemical name: "this compound."
2. Decontamination of Work Surfaces:
-
Following any handling of the compound, thoroughly decontaminate all work surfaces.
-
Use a suitable decontamination solution, such as a high-pH solution or a validated cleaning agent known to degrade cytotoxic compounds.
3. Liquid Waste Management:
-
If the compound is in a solution, do not pour it down the drain.[7]
-
Collect all liquid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
The container should be compatible with the solvent used.
4. Packaging for Disposal:
-
Ensure the hazardous waste container is securely sealed to prevent any leakage.
-
Place the sealed container in a secondary containment bin as an extra precaution.
5. Professional Waste Disposal:
-
The disposal of this compound must be handled by a licensed hazardous waste disposal company.[4]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
-
Provide the waste disposal company with a detailed inventory of the waste container's contents.
6. Documentation:
-
Maintain a detailed record of the amount of this compound disposed of, the date of disposal, and the manifest from the hazardous waste contractor.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alfa-labotrial.com [alfa-labotrial.com]
- 3. alfa-labotrial.com [alfa-labotrial.com]
- 4. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. research.uga.edu [research.uga.edu]
- 6. packageinserts.bms.com [packageinserts.bms.com]
- 7. reddit.com [reddit.com]
Personal protective equipment for handling Pomalidomide-amino-PEG5-NH2
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Pomalidomide-amino-PEG5-NH2, a synthesized E3 ligase ligand-linker conjugate used in PROTAC technology.[1][2][3] Given the potent nature of Pomalidomide, a component of this molecule, stringent adherence to safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment. Pomalidomide is classified as an immunomodulatory antineoplastic agent and is a thalidomide analogue, indicating potential for serious birth defects or death to a developing baby.[4]
Personal Protective Equipment (PPE)
The toxicological properties of this compound have not been fully investigated.[5] Therefore, a cautious approach is necessary, incorporating PPE suitable for handling potent pharmaceutical compounds.
| PPE Category | Item | Specifications |
| Hand Protection | Double Gloving | Wear two pairs of chemotherapy-rated nitrile gloves. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown. Made of a low-lint, non-absorbent material. |
| Coveralls ("Bunny Suit") | For extensive handling or risk of splash, head-to-toe coveralls provide maximum protection.[6] | |
| Respiratory Protection | NIOSH-approved Respirator | A fit-tested N95 respirator is the minimum requirement. For procedures that may generate aerosols or dust, a powered air-purifying respirator (PAPR) is recommended.[6][7] |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles should be worn at all times. |
| Face Shield | To be worn over safety goggles during procedures with a high risk of splashing.[6] |
Operational Plan: Step-by-Step Handling Procedures
Engineering Controls: All handling of this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to control airborne particles.[8] For highly potent compounds, the use of a glove bag or containment isolator is a best practice to minimize exposure.[7][9]
Receiving and Unpacking:
-
Inspect the package for any signs of damage or leakage upon arrival.
-
Wear a single pair of gloves and a lab coat for initial inspection.
-
If the package is compromised, do not open it. Isolate the package and contact your institution's Environmental Health and Safety (EHS) office.
-
If the package is intact, transport it to the designated handling area (e.g., chemical fume hood).
Preparation of Solutions:
-
Don the full required PPE as outlined in the table above.
-
Work within a chemical fume hood or other designated containment system.
-
Do not break, chew, or open the capsules if the compound is in that form.[10] Swallow capsules whole with water if that is the intended use.[11]
-
If working with a powder, handle it carefully to avoid generating dust.
-
Use a dedicated set of non-sparking tools for weighing and transferring the compound.
-
If the compound comes into contact with skin, wash the affected area immediately with soap and water.[11] If it contacts mucous membranes, flush thoroughly with water.[4][10][12]
During the Experiment:
-
Keep all containers with this compound tightly sealed when not in use.
-
Clearly label all solutions and experimental materials containing the compound.
-
Avoid ingestion and inhalation.[5]
-
After handling, wash hands thoroughly.[5]
Disposal Plan
All waste generated from handling this compound is considered hazardous waste.
Waste Segregation and Collection:
-
Sharps: All contaminated needles, syringes, and other sharps must be disposed of in a designated, puncture-proof sharps container.
-
Solid Waste: Contaminated PPE (gloves, gowns, etc.), bench paper, and other solid materials must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and leak-proof hazardous waste container.
Final Disposal:
-
All hazardous waste must be disposed of through your institution's EHS office. Follow their specific procedures for hazardous chemical waste disposal.
-
Incineration is the preferred method for the disposal of potent pharmaceutical compounds.[7]
-
Return any unused capsules to your doctor or pharmacist if applicable for clinical use.[11]
Emergency Procedures
Spill:
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
If the spill is large or you are not trained to handle it, contact your institution's EHS office immediately.
-
For small spills, if you are trained and have the appropriate spill kit:
-
Don the full required PPE.
-
Contain the spill using absorbent pads from the spill kit.
-
Clean the area with an appropriate deactivating agent (if known) or a detergent solution, followed by a water rinse.
-
Collect all cleanup materials in a hazardous waste container.
-
Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Seek immediate medical attention. Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and EHS office.
Workflow and Safety Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alfa-labotrial.com [alfa-labotrial.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. aiha.org [aiha.org]
- 8. ubpbio.com [ubpbio.com]
- 9. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Pomalidomide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. packageinserts.bms.com [packageinserts.bms.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
